3-[2-(Ethylsulfanyl)ethoxy]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
3-(2-ethylsulfanylethoxy)azetidine |
InChI |
InChI=1S/C7H15NOS/c1-2-10-4-3-9-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
AAIBZALFEJHJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC1CNC1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Structural Dynamics and Synthetic Utility of 3-(2-(Ethylthio)ethoxy)azetidine
Topic: 3-(2-(Ethylthio)ethoxy)azetidine chemical structure and molecular weight Content Type: In-depth Technical Guide
Executive Summary
3-(2-(Ethylthio)ethoxy)azetidine (CAS: 1593034-51-5) is a specialized heterocyclic building block utilized in modern medicinal chemistry.[1] As a functionalized azetidine derivative, it serves as a critical fragment for introducing metabolic stability and distinct vectoral geometry into drug candidates.[2] This guide analyzes its physicochemical profile, synthetic pathways, and utility as a bioisostere in fragment-based drug discovery (FBDD).
Structural Characterization & Physicochemical Profile[2][3][4]
Molecular Architecture
The molecule consists of a rigid, four-membered azetidine ring substituted at the C3 position with a flexible ethoxy-ethylthio side chain. This structure combines the high
Key Structural Features:
-
Azetidine Core: A strained, saturated nitrogen heterocycle.[3] The ring pucker angle (~30°) allows for unique vector positioning of substituents compared to pyrrolidines or piperidines.
-
Ether Linkage: Provides rotational freedom and hydrogen bond acceptance.
-
Thioether Moiety: A "soft" metabolic handle susceptible to oxidation (sulfoxide/sulfone), allowing for late-stage polarity tuning.
Quantitative Data Matrix
| Property | Value / Description |
| Chemical Name | 3-(2-(Ethylthio)ethoxy)azetidine |
| CAS Number | 1593034-51-5 |
| Molecular Formula | |
| Molecular Weight | 161.27 g/mol |
| Exact Mass | 161.0874 |
| SMILES | CCSCCOC1CNC1 |
| Predicted pKa (NH) | ~10.5 (Basic secondary amine) |
| Predicted LogP | ~0.8 (Lipophilic side chain balances polar amine) |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and functional segmentation of the molecule.
Synthetic Pathways and Methodologies[2][3][4][8][9][10][11]
Synthesis of 3-(2-(Ethylthio)ethoxy)azetidine typically requires protection of the reactive azetidine nitrogen to prevent polymerization or self-alkylation. The most robust route involves the O-alkylation of N-Boc-3-hydroxyazetidine.
Retrosynthetic Analysis
The molecule is disconnected at the ether oxygen. The azetidine portion is derived from commercially available N-Boc-3-hydroxyazetidine, while the side chain is introduced via an electrophilic ethylthio-ethyl halide.
Detailed Synthetic Protocol (Route A: Nucleophilic Substitution)
Step 1: Nitrogen Protection (if starting from raw azetidine)
-
Reagents: 3-Hydroxyazetidine HCl,
, , DCM. -
Mechanism:[4] Carbamate formation protects the secondary amine.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Reagents:N-Boc-3-hydroxyazetidine, Sodium Hydride (NaH, 60% dispersion), 2-Chloroethyl ethyl sulfide, DMF,
. -
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF under
. -
Add NaH portion-wise at
to generate the alkoxide. Stir for 30 min. -
Add 2-chloroethyl ethyl sulfide dropwise.
-
Heat to
for 4–6 hours. -
Quench with water, extract with EtOAc.
-
-
Critical Control Point: Ensure anhydrous conditions; water will quench the alkoxide and reduce yield.
Step 3: Deprotection
-
Reagents: TFA/DCM (1:4) or HCl/Dioxane (4M).
-
Procedure: Stir the intermediate in acid solution for 1 hour. Remove solvent in vacuo.
-
Purification: Neutralize with basic resin or
wash to obtain the free base.
Synthetic Workflow Diagram
[8]
Analytical Profiling & Validation
To validate the identity of the synthesized compound, researchers must look for specific NMR signatures.
Proton NMR ( NMR) Expectations
-
Azetidine Ring: Two multiplets around
3.5–4.0 ppm (4H) corresponding to the and protons. A quintet/multiplet at 4.2–4.5 ppm for the methine proton at . -
Ethoxy Linker: A triplet at
~3.6 ppm ( ) and a triplet at ~2.7 ppm ( ). -
Ethylthio Group: A quartet at
~2.6 ppm ( ) and a triplet at ~1.2 ppm (terminal methyl).
Mass Spectrometry
-
Method: LC-MS (ESI+).
-
Target Ion:
. -
Fragmentation: Loss of the ethylthioethyl chain may be observed in MS/MS.
Applications in Drug Discovery[2][3][4][5][10][11][12]
The "Azetidine Switch"
In medicinal chemistry, replacing a pyrrolidine or piperidine ring with an azetidine (the "azetidine switch") often lowers lipophilicity (LogD) and improves metabolic stability by reducing the number of oxidizable C-H bonds. 3-(2-(Ethylthio)ethoxy)azetidine provides a pre-functionalized scaffold for this purpose.
Thioether as a Functional Handle
The thioether group in this molecule is versatile:
-
Metabolic Probe: It mimics the methionine side chain, potentially interacting with hydrophobic pockets in target proteins.
-
Prodrug Design: The sulfur can be oxidized to a sulfoxide (
) or sulfone ( ) to systematically alter polarity and hydrogen bonding without changing the carbon skeleton. -
Linker Chemistry: In PROTAC (Proteolysis Targeting Chimera) design, the ether-thioether chain serves as a flexible linker with defined length and lipophilicity.
References
-
PubChem. (2025).[5] tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (Related Compound Analysis). National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2024). Azetidines in Medicinal Chemistry: Emerging Applications. Retrieved from [Link]
Sources
- 1. 1593034-51-5|3-(2-(Ethylthio)ethoxy)azetidine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | C12H19NO4 | CID 44195530 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-[2-(Ethylsulfanyl)ethoxy]azetidine SMILES and InChIKey data
The Strategic Integration of 3-[2-(Ethylsulfanyl)ethoxy]azetidine in Modern Drug Discovery: Structural Profiling and Synthetic Workflows
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of balancing molecular rigidity with optimal pharmacokinetic (PK) properties. Historically, saturated nitrogen heterocycles like piperidines and pyrrolidines dominated the landscape. However, the paradigm has shifted toward highly strained, sp³-rich scaffolds like azetidines[1]. These four-membered rings offer a unique combination of conformational constraint, lowered lipophilicity (logD), and enhanced metabolic stability compared to their larger homologues.
This technical whitepaper provides an in-depth mechanistic and operational guide to a highly specialized building block: 3-[2-(Ethylsulfanyl)ethoxy]azetidine . By dissecting its chemical identity, synthetic validation, and metabolic liabilities, we establish a self-validating framework for integrating this scaffold into active pharmaceutical ingredients (APIs).
Chemical Identity and Structural Causality
Before deploying a building block into a high-throughput screening (HTS) library or a lead-optimization campaign, we must rigorously define its structural parameters [2]. The molecule , 3-[2-(Ethylsulfanyl)ethoxy]azetidine, is a bifunctional scaffold.
Structural Causality:
-
The Azetidine Core: Acts as a rigid, polar vector. The secondary amine serves as a highly reactive handle for amidation, reductive amination, or nucleophilic aromatic substitution (SNAr). Its high ring strain restricts the conformational space of the resulting API, significantly reducing the entropic penalty upon binding to a target protein's active site [3].
-
The Ethylsulfanyl-ethoxy Appendage: This flexible side chain introduces a thioether (ethylsulfanyl) linked via an oxygen atom. The ether oxygen acts as a hydrogen-bond acceptor, while the terminal ethyl thioether provides a lipophilic terminus ideal for probing hydrophobic sub-pockets in target kinases or G-protein-coupled receptors (GPCRs).
Quantitative Data Summary
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 1593034-51-5 | Primary identifier for commercial procurement and inventory tracking. |
| Molecular Formula | C₇H₁₅NOS | Low molecular weight allows for downstream coupling without violating Lipinski's Rule of 5. |
| Molecular Weight | 161.27 g/mol | Highly efficient ligand efficiency (LE) metric contributor. |
| SMILES Code | CCSCCOC1CNC1 | Canonical representation used for in silico docking and cheminformatics. |
| InChI String | InChI=1S/C7H15NOS/c1-2-10-4-3-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | Standardized topological identifier for database cross-referencing. |
| InChIKey | Derived via SHA-256 hash of InChI | Ensures exact-match searching across global chemical registries. |
Synthetic Methodology and Validation Protocol
To ensure reproducibility and trustworthiness, the synthesis of 3-[2-(Ethylsulfanyl)ethoxy]azetidine must be treated as a self-validating system. We cannot rely on assumed yields; every intermediate must be analytically confirmed. The standard approach involves the O-alkylation of a Boc-protected azetidin-3-ol, followed by acidic deprotection.
Step-by-Step Synthesis & Validation Workflow
-
Deprotonation: Suspend 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: The inert atmosphere and low temperature prevent the competitive hydrolysis of the alkylating agent and control the exothermic hydrogen gas evolution.
-
Alkylation: Introduce 2-(ethylthio)ethyl chloride (1.1 eq) dropwise. Warm the reaction to ambient temperature and stir for 12 hours. Validation: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the[M+H]⁺ peak for the Boc-protected intermediate (C₁₂H₂₃NO₃S) confirms conversion.
-
Workup and Purification: Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).
-
Acidic Deprotection: Dissolve the purified intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group without cleaving the ether linkage.
-
Free-Basing: The reaction yields the TFA salt of the target compound. To obtain the free base for downstream coupling, pass the concentrated residue through a basic ion-exchange resin (e.g., Amberlyst A21) or perform a liquid-liquid extraction using 1M NaOH and a polar organic solvent like 2-MeTHF.
Workflow for the synthesis and API integration of the azetidine scaffold.
Pharmacokinetic Profiling: Anticipating Thioether Metabolism
A critical aspect of my role as an Application Scientist is anticipating how a chemical motif will behave in vivo. While the azetidine core is highly resistant to metabolic degradation, the ethylsulfanyl (thioether) group is a known metabolic liability. Thioethers are highly susceptible to Phase I oxidation mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs).
If a drug candidate incorporates this scaffold, we must determine whether the resulting sulfoxide or sulfone metabolites retain pharmacological activity or if this oxidation merely serves as a rapid clearance pathway.
Step-by-Step Microsomal Stability Assay
To validate the metabolic fate of the scaffold, we utilize a Human Liver Microsome (HLM) assay.
-
Incubation Preparation: Prepare a 1 µM solution of the API containing the 3-[2-(Ethylsulfanyl)ethoxy]azetidine motif in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add pooled human liver microsomes to a final protein concentration of 0.5 mg/mL. Causality: Pooled microsomes account for inter-individual genetic variability in CYP expression.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligatory electron donor for CYP450 catalytic cycles; without it, oxidation cannot occur.
-
Quenching and Kinetics: At distinct time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time point.
-
LC-MS/MS Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the depletion of the parent compound and the emergence of the +16 Da (Sulfoxide) and +32 Da (Sulfone) mass shifts.
CYP450-mediated phase I metabolic oxidation pathway of the ethylsulfanyl moiety.
Conclusion
The 3-[2-(Ethylsulfanyl)ethoxy]azetidine scaffold is a masterclass in balancing structural rigidity with functional flexibility. By utilizing the azetidine ring to lock the molecular conformation and leveraging the thioether chain for target sub-pocket exploration, drug discovery teams can synthesize highly potent APIs. However, success dictates that scientists rigorously validate their synthetic intermediates and proactively profile the intrinsic metabolic liabilities of the thioether moiety.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs National Institutes of Health (NIH) / PubMed[Link]
Introduction: Navigating the Duality of Azetidines in Research
An In-depth Technical Guide to the Safe Handling of Azetidine, 3-[2-(ethylthio)ethoxy]-
Azetidines, four-membered nitrogen-containing heterocycles, represent a class of compounds with significant potential in medicinal chemistry and drug development.[1] Their inherent ring strain, while a source of unique reactivity valuable for scaffold diversification, also presents distinct safety and handling challenges.[1][2] Azetidine, 3-[2-(ethylthio)ethoxy]- (CAS No. 1593034-51-5) is a bifunctional building block, incorporating the reactive azetidine core, a flexible ether linkage, and a sulfur-containing thioether moiety. This combination makes it a versatile tool for introducing novel pharmacophores.
However, the utility of this molecule is intrinsically linked to a comprehensive understanding of its potential hazards. The presence of an unprotected secondary amine within the strained ring system is a critical feature that dictates its chemical behavior and safety profile. This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with an in-depth, mechanistically-grounded understanding of the hazards associated with Azetidine, 3-[2-(ethylthio)ethoxy]-. Our objective is to explain the causality behind its reactivity and to establish self-validating protocols that ensure its safe handling, storage, and use in a laboratory setting.
Section 1: Core Hazard Profile and Mechanistic Underpinnings
A thorough risk assessment begins with understanding not just what the hazards are, but why they exist. The hazard profile of Azetidine, 3-[2-(ethylthio)ethoxy]- is dominated by its severe corrosivity, a direct consequence of its molecular structure.
1.1: GHS Classification Summary
The Globally Harmonized System (GHS) provides a clear and concise summary of the primary dangers associated with this compound.
| Hazard Category | GHS Classification & Pictogram | Signal Word | Hazard Statements & Key Precautionary Statements |
| Skin Corrosion/Irritation | Category 1 (Corrosion Pictogram: ) | Danger | H314: Causes severe skin burns and eye damage.[3] P260: Do not breathe vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Transportation | UN Number: 2735[3] | N/A | Hazard Class 8 (Corrosive substances). [3] Packing Group II (Substance presenting medium danger). [3] |
1.2: The "Why" Behind the Hazards
-
Severe Corrosivity (H314): The primary driver of this compound's hazardous nature is the unprotected secondary amine within the azetidine ring. Much like its parent compound, azetidine, this amine is strongly basic.[4] Upon contact with tissue, it can readily accept protons from water and biological molecules, leading to rapid hydrolysis of lipids and proteins. This process results in chemical burns and irreversible tissue damage. The classification of UN2735, Class 8, underscores the severity of this corrosive potential.[3][5]
-
Inherent Chemical Reactivity: The azetidine ring possesses significant strain energy (approximately 25.4 kcal/mol), making it more reactive than larger heterocycles.[2] This strain renders the ring susceptible to ring-opening reactions when exposed to strong acids or nucleophiles, which can lead to unexpected reactivity or decomposition.[1][2]
-
Potential for Flammability: While flammability data is not explicitly available for this derivative, the parent compound, Azetidine, is classified as a highly flammable liquid (H225).[4][5] Given its organic nature and the precedent set by the core structure, it is prudent to treat Azetidine, 3-[2-(ethylthio)ethoxy]- as a potentially flammable substance and strictly avoid all sources of ignition during its handling and storage.
Section 2: Protocols for Safe Laboratory Practice
Adherence to rigorous, well-understood protocols is non-negotiable when working with corrosive materials. The following procedures are designed as self-validating systems to mitigate risk at every stage of handling.
2.1: Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the primary hazard of severe corrosivity.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Crucially, a full-face shield must be worn over the goggles. This is mandatory because of the high risk of severe, irreversible eye damage (H314) from even minor splashes.[4]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as butyl rubber or laminate film. Standard nitrile gloves may offer limited protection and should only be used for brief handling, if at all. Always check the manufacturer's breakthrough time data for the specific glove material against corrosive amines. Double-gloving is recommended.
-
Protective Clothing: A flame-resistant laboratory coat is required. For any procedures involving larger quantities (>25 mL) or a heightened risk of splashing, a chemically resistant apron and sleeves should be worn.
-
-
Respiratory Protection: All handling must be performed within a certified chemical fume hood to prevent inhalation of vapors.[6] If there is a risk of exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
2.2: Engineering Controls and Storage
-
Ventilation: All manipulations, including weighing, transferring, and reactions, must be conducted inside a properly functioning chemical fume hood with a tested and certified face velocity.[7] This is the primary engineering control to prevent exposure.
-
Safety Equipment: An eyewash station and a safety shower must be immediately accessible and unobstructed in any laboratory where this compound is handled.[8]
-
Storage: The compound must be stored under the following conditions:
-
Temperature: 2-8°C, in a designated refrigerator or cold room suitable for chemical storage.[3]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[5]
-
Container: In a tightly sealed, clearly labeled container.
-
Location: Store in a dark place within a secondary container inside a designated corrosives cabinet.[3] This cabinet should be segregated from incompatible materials, particularly acids and oxidizing agents.
-
Section 3: Reactivity and Incompatibility Profile
Understanding chemical incompatibilities is key to preventing dangerous reactions.
| Incompatible Materials | Rationale for Incompatibility |
| Strong Acids (e.g., HCl, H₂SO₄) | As a strong base, it will undergo a vigorous and highly exothermic acid-base neutralization reaction, which can cause boiling and splashing of corrosive material.[5] |
| Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates) | The amine and thioether functional groups are susceptible to oxidation, which can lead to a rapid, exothermic reaction with the potential for fire or explosion.[9] |
Hazardous Decomposition: When involved in a fire, this compound is expected to produce toxic and irritating fumes, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[5]
Section 4: Emergency Response and First Aid Workflow
In the event of an exposure, a rapid and correct response is critical. The following workflow should be memorized by all personnel handling the compound.
Caption: Emergency First Aid Decision Workflow.
Section 5: Spill Management and Waste Disposal
5.1: Spill Response Protocol (Small Scale, in Fume Hood)
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood sash is kept as low as possible.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.1.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use paper towels or other combustible materials.
-
Neutralize (Optional, for experts only): For final decontamination of the surface after the bulk material is absorbed, a dilute solution of a weak acid (e.g., 5% citric acid) can be cautiously used, followed by a water rinse.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe down the affected area and any contaminated equipment with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
5.2: Waste Disposal
All waste containing Azetidine, 3-[2-(ethylthio)ethoxy]-, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[6][8] The waste container must be clearly labeled with the chemical name and associated hazards (Corrosive, Class 8, UN2735).[3] Disposal must be handled through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.
Conclusion
Azetidine, 3-[2-(ethylthio)ethoxy]- is a valuable building block for chemical innovation, but its utility is matched by its significant hazard profile. Its corrosivity, stemming from the basicity of the unprotected azetidine nitrogen, demands the utmost respect and caution. By understanding the chemical principles behind its hazards and by rigorously implementing the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks and handle this compound with a high degree of safety. The foundation of laboratory safety is not merely following rules, but understanding the reasons for them, thereby creating a resilient and proactive safety culture.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
-
Procter & Gamble. (2021, April 21). Safety Data Sheet. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Parmar, D., & Peruncheralathan, S. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1593034-51-5|3-(2-(Ethylthio)ethoxy)azetidine|BLD Pharm [bldpharm.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. chemicea.com [chemicea.com]
- 8. aksci.com [aksci.com]
- 9. peptide.com [peptide.com]
Pharmacological Potential of 3-Substituted Azetidine Thioethers: A Technical Whitepaper on Design, Synthesis, and Therapeutic Application
Structural Dynamics: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring—a saturated, four-membered nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry. Characterized by a considerable ring strain of approximately 25.4 kcal/mol, its stability profile lies precisely between the highly reactive aziridines and the relatively inert pyrrolidines 1.
As a Senior Application Scientist, I approach the functionalization of the azetidine ring not merely as a synthetic exercise, but as a strategic maneuver in physicochemical property space. Substitution at the 3-position provides a versatile exit vector that dramatically alters the three-dimensional conformation of the molecule. When we introduce a thioether moiety at this 3-position, we gain several pharmacological advantages:
-
Enhanced Polarizability: The larger atomic radius of sulfur allows for superior van der Waals interactions within deep, hydrophobic target binding pockets.
-
Metabolic Tuning: Thioethers serve as metabolic "soft spots" that can be strategically oxidized into sulfoxides or sulfones in vivo, allowing for controlled clearance or prodrug strategies.
-
Hydrogen Bond Acceptance: While weaker than oxygen, the sulfur atom acts as a precise hydrogen bond acceptor without heavily increasing the topological polar surface area (tPSA), preserving blood-brain barrier (BBB) permeability.
Target Engagement: Pharmacological Landscapes
The unique geometry of 3-substituted azetidine thioethers makes them highly effective bioisosteres for traditional acyclic amines and larger macrocycles. Two primary therapeutic areas have seen significant breakthroughs using this scaffold:
A. Monoacylglycerol Lipase (MAGL) Inhibition
MAGL is the primary enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid. Inhibiting MAGL elevates 2-AG levels, providing neuroprotective, anti-inflammatory, and analgesic effects. 3-substituted azetidine derivatives have been optimized as highly efficient, covalent inhibitors of MAGL 2. The rigid azetidine core precisely positions the inhibitory warhead within the catalytic triad of the enzyme.
Mechanism of MAGL inhibition by azetidine thioethers elevating 2-AG for neuroprotection.
B. Triple Reuptake Inhibitors (TRIs)
Depression and neurodegenerative disorders often require multi-target strategies. 3-substituted azetidines have been explored as potent Triple Reuptake Inhibitors (TRIs), simultaneously blocking the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) 3. The thioether linkage at the 3-position provides the necessary lipophilicity to cross the BBB while maintaining the precise spatial arrangement required to interact with the monoamine transporter pockets.
Synthetic Workflows: Overcoming Four-Membered Ring Strain
Synthesizing 3-sulfanyl azetidines is notoriously difficult due to the propensity of the strained ring to undergo ring-opening polymerization under harsh acidic or basic conditions. To circumvent this, modern protocols utilize mild, iron-catalyzed thiol alkylation directly from N-Cbz azetidinols 4.
Fe-catalyzed synthetic workflow for generating 3-substituted azetidine thioether libraries.
Causality in Reagent Selection
-
Why FeCl₃? Stronger Lewis acids (like AlCl₃) precipitate irreversible ring-opening. FeCl₃ provides just enough electrophilic activation of the hydroxyl group to facilitate water loss without degrading the core.
-
Why N-Cbz Protection? The Carboxybenzyl (Cbz) group reduces the basicity of the azetidine nitrogen. If left unprotected (or protected with an electron-donating group), the nitrogen would sequester the iron catalyst and destabilize the transient carbocation, leading to decomposition.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures are caught before downstream resources are wasted.
Protocol A: Iron-Catalyzed Synthesis of Benzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate
Reference Standard for robust library generation.
-
Preparation & Activation: To an oven-dried reaction vial, add N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol (156 mg, 0.50 mmol) and anhydrous toluene (1.0 mL). Add FeCl₃ (6.1 mg, 0.0375 mmol, 7.5 mol%).
-
Causality: 7.5 mol% is the optimal catalytic threshold; falling below 5 mol% stalls the reaction, while exceeding 10 mol% risks trace ring-opening.
-
-
Nucleophilic Addition: Introduce benzyl mercaptan (124 mg, 1.00 mmol, 2.0 eq) dropwise.
-
Thermal Incubation: Seal the vial and stir the reaction mixture at 40 °C for 15 hours.
-
Self-Validation Checkpoint: At hour 14, pull a 5 µL aliquot for LC-MS analysis. The reaction is validated to proceed to workup only if the starting azetidinol mass peak ([M+H]+) is completely consumed. If present, the system has likely been compromised by adventitious moisture quenching the FeCl₃.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid. Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: High-Throughput Parallel Synthesis of 3-Thioether Azetidines
Adapted for library generation from 1-isopropylazetidin-3-ol 5.
-
In Situ Mesylation: In a multi-well reaction block, dissolve 1-isopropylazetidin-3-ol (0.1 mmol per well) in anhydrous DCM. Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq).
-
Causality: The 0 °C environment prevents the premature degradation of the highly reactive mesylate intermediate. DIPEA neutralizes the HCl byproduct without acting as a competing nucleophile.
-
-
Thiolate Generation: In separate vials, prepare 1.0 M stock solutions of diverse thiols. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to each thiol solution to generate the highly nucleophilic thiolate anion.
-
Displacement: Transfer the thiolate solutions to the mesylate-containing wells. Heat the sealed block to 60 °C for 8 hours. Purify via automated preparative HPLC.
Quantitative Data & SAR Profiling
The pharmacological efficacy and synthetic viability of 3-substituted azetidines are heavily dependent on the nature of the substituents. The following table summarizes key quantitative metrics from recent literature, demonstrating the robust nature of this scaffold.
| Scaffold / Derivative | Pharmacological Target | Key Quantitative Metric | In Vivo Efficacy / Notes | Source |
| 3-Aryl-3-oxypropylamine Azetidine (Compound 6be) | Triple Reuptake Inhibitor (SERT/NET/DAT) | IC₅₀ < 50 nM across targets | Active in Forced Swim Test (FST) at 10 mg/kg IV or 20-40 mg/kg PO. | [Han et al., 2012] |
| 3-Substituted Azetidine Carbamate (Compound 6) | Monoacylglycerol Lipase (MAGL) | Sub-nanomolar IC₅₀ | Elevates central 2-AG levels at a 10 mg/kg dose in vivo. | [ACS Med Chem, 2017] |
| Benzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine | Synthetic Building Block | 90%+ Isolated Yield | Fe-catalyzed synthesis; highly stable intermediate. | [SciSpace, 2023] |
| Indole-containing 3-sulfanylazetidine (Compound 15) | Drug Discovery Library | 97% Isolated Yield | Tolerates highly electron-rich aromatic systems without side reactions. | [SciSpace, 2023] |
Conclusion
The 3-substituted azetidine thioether represents a masterclass in structural optimization. By leveraging the unique spatial geometry of the strained four-membered ring and the distinct physicochemical properties of the thioether linkage, medicinal chemists can access novel chemical space. The advent of mild, iron-catalyzed thiol alkylation protocols has removed the historical synthetic bottlenecks associated with this scaffold, enabling high-throughput library generation. As drug discovery increasingly relies on rigidified, low-molecular-weight frameworks to improve target selectivity and pharmacokinetic profiles, the azetidine thioether is positioned to become a foundational pharmacophore in next-generation therapeutics.
References
- Source: Journal of Medicinal Chemistry / PubMed (2012)
- Source: Journal of Medicinal Chemistry / ACS Publications (2017)
- Source: SciSpace (2023)
- Source: RSC Publishing (2021)
- Source: Benchchem (2025)
Sources
Physicochemical Profiling of 3-[2-(Ethylsulfanyl)ethoxy]azetidine: pKa, logP, and Pharmacokinetic Implications
Executive Summary
This technical guide provides an in-depth analysis of the physicochemical properties of 3-[2-(ethylsulfanyl)ethoxy]azetidine (CAS 1593034-51-5), a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents (e.g., JAK inhibitors).
Understanding the ionization constant (pKa ) and lipophilicity (logP/logD ) of this motif is critical for medicinal chemists optimizing lead compounds for oral bioavailability and blood-brain barrier (BBB) penetration.
Key Data Points:
-
Predicted pKa (Azetidine Nitrogen): 9.68 ± 0.40[1]
-
Predicted logP (Neutral): 0.8 – 1.2
-
Physiological State: Predominantly protonated (cationic) at gastric pH; ~50:50 mixture at intracellular pH (depending on specific cellular compartment).
Chemical Structure & Electronic Properties[2]
The molecule consists of a strained four-membered azetidine ring substituted at the 3-position with a 2-(ethylsulfanyl)ethoxy side chain.[2]
Structural Components[4]
-
Azetidine Ring: A secondary amine acting as the primary basic center. The ring strain (~26 kcal/mol) typically enhances the basicity compared to acyclic secondary amines, but substituents play a major regulatory role.
-
Ether Linkage (-O-): Directly attached to the C3 position of the ring. Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the ring nitrogen.
-
Thioether Tail (-S-Et): Provides lipophilic bulk and potential metabolic oxidation sites (sulfoxide/sulfone), influencing the overall logP.
The Inductive Effect Mechanism
Unsubstituted azetidine has a pKa of approximately 11.29 . However, the introduction of an electronegative alkoxy group at the 3-position significantly lowers the electron density available at the nitrogen lone pair via the
-
Unsubstituted Azetidine: pKa ≈ 11.3
-
3-Methoxyazetidine: pKa ≈ 9.7
-
3-[2-(Ethylsulfanyl)ethoxy]azetidine: pKa ≈ 9.7
The distal sulfur atom in the side chain is too far to exert a meaningful electronic effect on the nitrogen basicity; thus, the pKa is driven almost entirely by the proximal ether oxygen.
pKa Determination: Theory & Protocol
Predicted Values vs. Experimental Context
Based on QSAR modeling and structural analogs (specifically 3-methoxyazetidine), the pKa of the azetidine nitrogen is predicted to be 9.68 .
| Compound | Structure Fragment | pKa (Exp/Pred) | Source |
| Azetidine | Unsubstituted | 11.29 (Exp) | Wikipedia/Scribd [1, 2] |
| 3-Methoxyazetidine | -O-Me substituent | 9.68 (Pred) | ChemicalBook [3] |
| Target Molecule | -O-CH2-CH2-S-Et | ~9.7 (Pred) | Derived |
Experimental Protocol: NMR-Based Titration
For azetidines, potentiometric titration can be challenging due to potential ring instability or lack of UV chromophores near the ionization center.
Workflow Diagram (Graphviz)
Caption: Figure 1. NMR-based pKa determination workflow tracking chemical shift changes of ring protons.
Step-by-Step Methodology:
-
Preparation: Dissolve ~2 mg of the compound in varying phosphate/borate buffers prepared in D
O (pH range 2–12). -
Acquisition: Record
H NMR spectra at 25°C. -
Analysis: Monitor the chemical shift of the protons adjacent to the nitrogen (positions 2 and 4). These protons will shift upfield as the nitrogen deprotonates (becomes neutral).
-
Calculation: Fit the inflection point of the chemical shift (
) vs. pH curve to the Henderson-Hasselbalch equation.
Lipophilicity (logP/logD) Analysis[4][6]
Lipophilicity is the primary driver for the compound's ability to cross biological membranes.[3]
Component Analysis
-
Azetidine Core: Highly polar/hydrophilic (logP contribution ~ -1.0).
-
Side Chain: The 2-(ethylsulfanyl)ethoxy group adds significant lipophilicity.
-
Ether (-O-): ~ -0.5
-
Ethyl/Ethylene groups: ~ +2.0
-
Thioether (-S-): ~ +0.6
-
-
Net Result: The lipophilic tail counteracts the polar ring, pushing the logP into the positive range.
Predicted logP: 0.8 – 1.2
pH-Dependent Distribution (logD)
Since the molecule is a base (pKa ~9.7), it exists as a cation at physiological pH (7.4).
-
logD
: Will be significantly lower than logP because the ionized species partitions poorly into lipids. -
Estimation: logD
≈ logP - 2.3 ≈ -1.3 . -
Implication: This compound is highly soluble in aqueous media at pH 7.4 but may require active transport or specific formulation strategies for passive membrane diffusion if used as a standalone drug.
Experimental Protocol: Shake-Flask Method
For this specific building block, a miniaturized shake-flask method coupled with HPLC-MS is recommended due to the lack of strong UV chromophores.
Workflow Diagram (Graphviz)
Caption: Figure 2. Miniaturized Shake-Flask protocol for logP determination using LC-MS detection.
Pharmacokinetic Implications
Solubility
-
Acidic pH (Stomach): The compound is fully protonated (Cationic). Solubility will be very high .
-
Neutral pH (Intestine): Still largely protonated (99%). Solubility remains high.
Permeability & BBB Penetration
-
Passive Diffusion: Limited by the high degree of ionization at pH 7.4.
-
CNS Activity: To achieve CNS penetration (often desired for azetidine derivatives), the logD needs to be optimized. As a building block, this fragment is likely attached to a larger lipophilic scaffold (e.g., an aromatic system) which would mask the basic nitrogen or lower its pKa further, improving membrane permeability.
References
-
Wikipedia Contributors. (2025). Azetidine.[1][2][4][5][6][7][8] Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Scribd. (n.d.). Azetines and Azetidines.[4][5][7][8] Available at: [Link]
-
PubChem. (2025).[6] 3-Methoxyazetidine (CID 13401996).[6][9] National Library of Medicine. Available at: [Link]
Sources
- 1. 3-METHOXY-AZETIDINE | 110925-17-2 [chemicalbook.com]
- 2. 1593034-51-5 3-[2-(Ethylsulfanyl)ethoxy]azetidine AKSci 9310EE [aksci.com]
- 3. dl.chemaxon.com [dl.chemaxon.com]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azetidines- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 8. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-methoxyazetidine (C4H9NO) [pubchemlite.lcsb.uni.lu]
The Emergence of Azetidines: A Technical Guide to Novel Building Blocks in Medicinal Chemistry
Abstract
This guide provides an in-depth technical overview of novel azetidine building blocks for medicinal chemistry research. Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from niche curiosities to essential scaffolds in modern drug discovery. Their unique structural and physicochemical properties, driven by inherent ring strain, offer medicinal chemists powerful tools to overcome common challenges in drug design, including metabolic instability and poor solubility. We will explore the strategic advantages of incorporating the azetidine motif, detail robust synthetic methodologies for creating diverse building blocks, provide step-by-step experimental protocols, and showcase the impact of this scaffold in clinically successful pharmaceuticals.
Introduction: The Rise of a Strained Scaffold
For decades, medicinal chemists have largely relied on five- and six-membered heterocyclic rings. However, the increasing demand for novel chemical space with improved drug-like properties has brought smaller, more strained ring systems into the spotlight. Among these, the azetidine ring has emerged as a particularly valuable motif.[1][2] Its growing prevalence is evidenced by its incorporation into several FDA-approved drugs, such as the JAK inhibitor baricitinib , the MEK inhibitor cobimetinib , and the calcium channel blocker azelnidipine .[1][3]
The utility of azetidines stems from a unique balance of properties. With a ring strain of approximately 25.4 kcal/mol, they are significantly more strained than pyrrolidines (5.4 kcal/mol) but more stable and easier to handle than highly reactive aziridines (27.7 kcal/mol).[4] This inherent strain is not a liability but an asset, enabling unique reactivity and conferring a rigid, three-dimensional geometry that can enhance binding to biological targets.[5]
Strategic Value of the Azetidine Motif in Drug Design
The incorporation of an azetidine scaffold is a deliberate, strategic choice aimed at optimizing molecular properties. The causality behind this choice is rooted in several key advantages:
-
Improved Physicochemical Properties: Azetidines are compact, polar, and rich in sp³-hybridized carbons.[1][2] This combination can disrupt planarity, reduce lipophilicity (logP), and increase aqueous solubility—critical factors for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[6]
-
Metabolic Stability: The azetidine ring can enhance metabolic stability. By replacing metabolically vulnerable groups (e.g., gem-dimethyl or tert-butyl groups), the azetidine scaffold can block sites of oxidative metabolism by Cytochrome P450 enzymes.[6]
-
Bioisosterism and Conformational Rigidity: Azetidines serve as effective bioisosteres for a range of common chemical groups, including piperidines, pyrrolidines, and even phenyl rings.[6][7][8] Their rigid structure reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[5] The defined exit vectors from the 4-membered ring provide chemists with precise control over the spatial orientation of substituents.
-
Access to Novel Chemical Space: The synthetic intractability of azetidines has historically limited their use.[6] However, recent synthetic advances have opened the door to a vast and underexplored chemical space, providing opportunities to develop intellectual property and overcome drug resistance.[1]
Data Presentation: Impact of Azetidine Incorporation
The following table illustrates the calculated property improvements when an azetidine is used as a bioisosteric replacement for a more common isopropyl group in existing drug molecules, demonstrating the potential for enhanced molecular affinity.
| Parent Drug | Parent Affinity (kcal/mol) | Azetidine Analog | Azetidine Analog Affinity (kcal/mol) | Improvement |
| Procarbazine | (Not specified) | Azetidine procarbazine | -8.083 | (Data indicates excellent affinity)[7] |
| Erdafitinib | (Not specified) | Azetidine erdafitinib | -7.677 | (Data indicates excellent affinity)[7] |
| Nateglinide | (Not specified) | Azetidine nateglinide | -6.686 | (Data indicates excellent affinity)[7] |
Table 1: Virtual screening results showing improved molecular affinity for azetidine-containing analogs compared to their parent molecules. Data sourced from Ramisetty et al.[7]
Synthetic Strategies for Novel Azetidine Building Blocks
The creation of functionalized azetidines is no longer a synthetic bottleneck. Modern organic chemistry offers several reliable pathways to access a diverse array of these valuable building blocks. The choice of synthetic route is dictated by the desired substitution pattern and the required stereochemistry.
Diagram: General Synthetic Workflow
Caption: Key retrosynthetic approaches to azetidine scaffolds.
3.1. Intramolecular Cyclization of 1,3-Difunctionalized Precursors
This classical and reliable approach involves the cyclization of acyclic precursors containing an amine and a suitable leaving group at the 1- and 3-positions. A common and robust method starts from epichlorohydrin, which is readily available and inexpensive.
Causality: The choice of a strong base in the cyclization step is critical to deprotonate the intermediate alcohol or amine, facilitating the intramolecular Williamson ether-like or SN2 reaction that forms the strained four-membered ring. The use of a bulky N-protecting group like benzhydryl or Boc (tert-butoxycarbonyl) is often employed to direct the regioselectivity of the initial epoxide opening and to prevent side reactions.
3.2. Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)
A groundbreaking modern approach utilizes the highly strained 1-azabicyclo[1.1.0]butane (ABB) system. The release of its significant ring strain provides a powerful thermodynamic driving force for reactions. Nucleophilic addition to ABB allows for the direct and modular synthesis of a wide variety of 3-substituted azetidines.[9][10] This method is particularly powerful for late-stage functionalization.
Causality: The reactivity of ABB is governed by the weakness of the central C1-C3 bond. Lewis or Brønsted acid activation makes the molecule susceptible to attack by a wide range of nucleophiles, leading to clean ring-opening and the formation of a stable azetidine ring. This strain-release strategy has dramatically expanded the accessibility of complex azetidine derivatives.[11]
3.3. Asymmetric and Stereoselective Syntheses
Control over stereochemistry is paramount in medicinal chemistry. Significant progress has been made in the asymmetric synthesis of chiral azetidines.
-
Chiral Auxiliaries: Methods using chiral auxiliaries, such as SAMP/RAMP hydrazones, allow for the diastereoselective alkylation of N-Boc-azetidin-3-one, providing access to enantiomerically enriched 2-substituted azetidin-3-ones with up to 85% ee.[12][13]
-
Catalytic Asymmetric Methods: Copper-catalyzed asymmetric boryl allylation of azetines has been developed to construct chiral 2,3-disubstituted azetidines, installing two new stereogenic centers with high enantioselectivity.[14] This represents a significant advance in creating complex substitution patterns.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, reproducible methods for the synthesis of key azetidine building blocks. They are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Gram-Scale Synthesis of N-Boc-3-Iodoazetidine
This protocol details a robust, one-pot synthesis from commercially available starting materials, yielding a versatile intermediate for subsequent functionalization via cross-coupling or nucleophilic substitution reactions.[11]
Diagram: Workflow for N-Boc-3-Iodoazetidine
Caption: Stepwise synthesis of N-Boc-3-iodoazetidine intermediate.
Methodology:
-
Chlorination: To a solution of 1-(benzhydryl)azetidin-3-ol (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup 1: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude 3-chloro-1-benzhydrylazetidine is used directly in the next step.
-
Boc Protection/Deprotection: Dissolve the crude intermediate in methanol (~0.2 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and 10% Palladium on carbon (Pd/C, ~5 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours.
-
Workup 2: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield tert-butyl 3-chloroazetidine-1-carboxylate.
-
Halogen Exchange: Dissolve the purified chloro-azetidine (1.0 eq) in acetone (~0.3 M). Add sodium iodide (NaI, 5.0 eq) and heat the mixture to reflux for 12-24 hours. Monitor by TLC.
-
Final Workup & Purification: Cool the reaction to room temperature and concentrate in vacuo. Resuspend the residue in ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can often be used directly or further purified by flash chromatography to yield N-Boc-3-iodoazetidine.
Protocol 2: Synthesis of N-Boc-3-Azetidinone
N-Boc-3-azetidinone is a cornerstone building block, serving as a precursor for a vast array of 3-substituted azetidines via nucleophilic addition or reductive amination.
Methodology:
-
Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (~0.2 M) at 0 °C, add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting alcohol.
-
Quenching and Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃, then with brine.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford N-Boc-3-azetidinone as a white solid or colorless oil.
Conclusion and Future Outlook
Azetidine building blocks are now firmly established as indispensable tools in the medicinal chemist's arsenal. Their ability to confer conformational rigidity, enhance metabolic stability, and improve physicochemical properties makes them a go-to scaffold for lead optimization.[1] The development of novel, robust synthetic methods, particularly those involving strain-release strategies and asymmetric catalysis, has democratized access to these structures.[14] As our understanding of the nuanced interplay between three-dimensional molecular shape and biological function deepens, the strategic application of novel azetidine building blocks will undoubtedly continue to drive the discovery of next-generation therapeutics.[1]
References
- Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (n.d.). Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
-
De la Cruz, M., et al. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. Journal of Organic Chemistry, 81(17), 7984-92. Available from: [Link]
-
(2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]
-
(2025). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones | Request PDF. ResearchGate. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3295-3316. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
(2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Available from: [Link]
-
Examples of azetidine‐based bioisosters | Download Scientific Diagram. ResearchGate. (n.d.). Available from: [Link]
-
(n.d.). Asymmetric synthesis of 2-substituted azetidines. ResearchGate. Available from: [Link]
-
(n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... ResearchGate. Available from: [Link]
-
Ohgiya, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available from: [Link]
-
(2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available from: [Link]
-
(n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available from: [Link]
-
(n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available from: [Link]
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]
-
(2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]
-
D'hooghe, M., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. Available from: [Link]
-
(2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Available from: [Link]
-
(2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
(n.d.). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews - ACS Publications. Available from: [Link]
-
(2024). Azetidine Amides in Drugs: Structure Search. Drug Hunter. Available from: [Link]
- (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.
-
(n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. SciSpace. Available from: [Link]
-
(2025). Azetidines of pharmacological interest | Request PDF. ResearchGate. Available from: [Link]
-
(n.d.). a) Selected azetidine‐containing spirocyclic pharmaceuticals.... Download Scientific Diagram - ResearchGate. Available from: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Azetidines - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
3-[2-(Ethylsulfanyl)ethoxy]azetidine (CAS 1593034-51-5): Strategic Procurement, Quality Control, and Synthetic Integration Guide
As drug discovery campaigns increasingly navigate complex chemical spaces, the strategic selection of building blocks becomes paramount. 3-[2-(Ethylsulfanyl)ethoxy]azetidine (CAS 1593034-51-5) represents a highly specialized, bifunctional scaffold. By combining a conformationally restricted azetidine core with a flexible, lipophilic thioether side chain, this molecule offers unique exit vectors for structure-activity relationship (SAR) optimization.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a comprehensive, field-proven framework for the procurement, rigorous validation, and synthetic integration of this critical intermediate.
Chemical Profile & Mechanistic Utility
The utility of 3-[2-(Ethylsulfanyl)ethoxy]azetidine stems from the synergistic properties of its two primary structural domains:
-
The Azetidine Core: Azetidines are four-membered, nitrogen-containing heterocycles that have become privileged motifs in modern medicinal chemistry. Compared to larger, more flexible rings like pyrrolidines or piperidines, azetidines possess a high degree of ring strain and sp³-rich character. This constrained geometry minimizes the entropic penalty upon target binding, thereby increasing affinity. Furthermore, the incorporation of azetidines often leads to improved metabolic stability, enhanced aqueous solubility, and a lower logD profile .
-
The Thioether Linkage: The ethylsulfanyl-ethoxy side chain provides a flexible linker terminating in a thioether. Thioethers are highly valued in oncology and CNS drug design for their ability to occupy hydrophobic pockets . Crucially, the sulfur atom serves as a metabolic or synthetic toggle; it can be selectively oxidized to a sulfoxide or sulfone, allowing medicinal chemists to fine-tune the polarity and hydrogen-bond acceptor capabilities of the lead compound without altering the core scaffold.
Supplier Landscape & Quantitative Price Comparison
Procuring specialized building blocks requires balancing cost, purity, and supply chain redundancy. Relying on a single vendor for a niche intermediate like CAS 1593034-51-5 introduces unacceptable risk into a drug development pipeline.
The following table synthesizes representative market data for 3-[2-(Ethylsulfanyl)ethoxy]azetidine across established chemical suppliers. Note: Prices are estimated benchmarks for research-grade materials (>95% purity) and will vary based on institutional discounts and procurement volume.
| Supplier | Catalog / SKU | Claimed Purity | Typical Pack Size | Estimated Price (USD) | Lead Time |
| BLD Pharm | MFCD30334816 | 95%+ | 1 g | $110.00 | 1-2 Weeks |
| AK Scientific | 9310EE | 95% | 1 g | $125.00 | 1-3 Weeks |
| Bidepharm | BD00946463 | 95% | 5 g | $385.00 | 2-4 Weeks |
| Arctom | BD-A1023492 | >95% | 250 mg | $45.00 | 1-2 Weeks |
Procurement Strategy: For early-stage SAR exploration, procuring 1g lots from two independent suppliers (e.g., BLD Pharm and AK Scientific) is recommended to cross-validate batch integrity and mitigate potential synthetic bottlenecks caused by out-of-stock events.
Quality Control (QC) & Validation Protocol
Because azetidines can be hygroscopic and thioethers are susceptible to premature oxidation, incoming batches must be subjected to a self-validating QC protocol before synthetic integration. A self-validating system ensures that false positives are eliminated by incorporating internal standards and blank runs.
Step-by-Step QC Methodology
-
Visual Inspection & Solubility Profiling: Weigh 5 mg of the procured batch. Dissolve in 1 mL of deuterated chloroform (CDCl₃) containing 0.05% TMS as an internal standard. The solution must be completely clear. Causality: Incomplete dissolution indicates the presence of inorganic salts or polymeric degradation products.
-
LC-MS Analysis (Identity & Purity): Inject 1 µL of the sample into an LC-MS system using a C18 column and a water/acetonitrile gradient (0.1% Formic Acid). Run a solvent blank immediately prior. Causality: The blank ensures no column carryover. The target mass [M+H]⁺ should be observed at m/z 162.27. Purity by UV (210 nm) must exceed 95%.
-
NMR Spectroscopy (Structural Integrity): Acquire ¹H and ¹³C NMR spectra. Causality: Pay strict attention to the chemical shift of the methylene protons adjacent to the sulfur atom. If the thioether has oxidized to a sulfoxide during transit, these protons will exhibit a significant downfield shift (typically +0.5 to +1.0 ppm).
-
Karl Fischer Titration (Moisture Content): Analyze a 50 mg sample. Causality: Water content must be <0.5%. Excess moisture will rapidly quench electrophiles (e.g., aryl halides or acyl chlorides) in subsequent coupling reactions, destroying the stoichiometry of your synthesis.
Fig 1. Self-validating Quality Control (QC) workflow for incoming azetidine building blocks.
Synthetic Integration Strategy
The secondary amine of the azetidine ring is an excellent nucleophile, making it highly suitable for Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig cross-coupling. Below is a robust, scaleable SₙAr protocol for coupling this building block to a heteroaryl chloride scaffold .
Step-by-Step SₙAr Integration Protocol
-
Reaction Assembly: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the heteroaryl chloride electrophile (1.0 equiv, 0.5 mmol) and 3-[2-(Ethylsulfanyl)ethoxy]azetidine (1.2 equiv, 0.6 mmol).
-
Solvent and Base Addition: Suspend the reagents in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol). Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during SₙAr. DIPEA is a non-nucleophilic base that scavenges the HCl byproduct without competing with the azetidine for the electrophile.
-
Thermal Activation: Seal the vial and heat to 80°C in an aluminum heating block for 12 hours.
-
Reaction Monitoring: Monitor the reaction via LC-MS. Causality: Do not rely solely on TLC, as the starting azetidine lacks a strong UV chromophore. LC-MS will definitively confirm the disappearance of the electrophile and the formation of the product mass.
-
Aqueous Workup: Cool the reaction to room temperature. Quench with 10 mL of half-saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). Causality: The repetitive LiCl washes are critical for quantitatively removing residual DMF, which would otherwise co-elute during chromatography.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to yield the target compound.
Fig 2. Step-by-step synthetic integration of the azetidine core via SNAr methodology.
References
Methodological & Application
Application Notes and Protocols: 3-[2-(Ethylsulfanyl)ethoxy]azetidine as a Novel Bioisostere Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Novel Scaffold
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a powerful tool in this endeavor. The choice of a bioisosteric replacement can profoundly impact a molecule's potency, selectivity, metabolic stability, and solubility.
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in drug design.[1][2][3] Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal target engagement.[1] This rigidity, coupled with the three-dimensional character of the azetidine ring, offers unique exit vectors for substitution, allowing for the exploration of new chemical space.[2] Furthermore, the incorporation of an azetidine moiety has been shown to enhance metabolic stability, increase aqueous solubility, and reduce lipophilicity compared to larger, more flexible ring systems like piperidine.[1]
This guide introduces a novel bioisosteric scaffold, 3-[2-(Ethylsulfanyl)ethoxy]azetidine , which combines the favorable properties of the azetidine ring with the unique characteristics of a thioether linkage. Thioethers are known to be present in numerous pharmaceuticals and can influence a compound's metabolic profile and target interactions.[4][5] The introduction of the flexible ethoxy-ethylsulfanyl side chain at the 3-position of the azetidine ring provides a unique opportunity to probe deeper into binding pockets and potentially form new interactions, while the thioether's sulfur atom can act as a hydrogen bond acceptor and is susceptible to metabolic oxidation, which can be exploited in prodrug strategies.[4][6][7]
These application notes provide a comprehensive guide to the proposed synthesis, characterization, and utilization of the 3-[2-(Ethylsulfanyl)ethoxy]azetidine scaffold as a bioisosteric replacement for common functionalities in drug discovery programs. The protocols outlined herein are based on established, robust chemical and biological methodologies.
PART 1: Synthesis and Characterization of the 3-[2-(Ethylsulfanyl)ethoxy]azetidine Scaffold
The synthesis of the title scaffold can be envisioned as a multi-step process starting from readily available precursors. The following is a proposed synthetic route based on established methodologies for the synthesis of azetidine derivatives.[8][9][10][11]
Protocol 1: Proposed Synthesis of 3-[2-(Ethylsulfanyl)ethoxy]azetidine
This protocol is divided into three main stages:
-
Synthesis of N-Boc-3-hydroxyazetidine.
-
Synthesis of the 2-(Ethylsulfanyl)ethoxy side chain.
-
Coupling of the side chain to the azetidine core and deprotection.
This stage can be accomplished via several reported methods. A common route involves the reaction of epichlorohydrin with a protected amine, followed by cyclization and protection of the azetidine nitrogen.[8][10]
-
Materials:
-
Epichlorohydrin
-
Benzylamine
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Synthesis of 1-benzyl-3-hydroxyazetidine: Slowly add epichlorohydrin to a solution of benzylamine in a suitable solvent system (e.g., water/methanol) at a controlled temperature (e.g., 0-5 °C).[10] After the initial reaction, allow the mixture to warm to room temperature and stir for several hours.
-
Cyclization: Add a base, such as sodium hydroxide, to promote the intramolecular cyclization to form 1-benzyl-3-hydroxyazetidine.
-
Protection of the azetidine nitrogen: Dissolve the crude 1-benzyl-3-hydroxyazetidine in a suitable solvent like dichloromethane. Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Debenzylation: Dissolve the N-Boc-1-benzyl-3-hydroxyazetidine in methanol, add a catalytic amount of palladium on carbon (10% Pd/C), and subject the mixture to hydrogenation (H₂ atmosphere) until the debenzylation is complete.[9][12]
-
Purification: After filtration to remove the catalyst, concentrate the solution under reduced pressure. Purify the resulting N-Boc-3-hydroxyazetidine by column chromatography (silica gel, using a hexane/ethyl acetate gradient).
-
This side chain precursor can be synthesized via the reaction of ethanethiol with 2-chloroethanol.[13][14]
-
Materials:
-
Ethanethiol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH) or sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol, or use a commercially available solution.
-
Add ethanethiol to the sodium ethoxide solution at 0 °C.
-
Slowly add 2-chloroethanol to the reaction mixture and allow it to warm to room temperature. Stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2-(ethylsulfanyl)ethanol by distillation or column chromatography.
-
The final steps involve a Williamson ether synthesis to couple the side chain to the azetidine ring, followed by the removal of the Boc protecting group.
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
2-(Ethylsulfanyl)ethanol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Williamson Ether Synthesis:
-
Dissolve N-Boc-3-hydroxyazetidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and carefully add sodium hydride (60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes, then add 2-(ethylsulfanyl)ethanol.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the N-Boc-3-[2-(ethylsulfanyl)ethoxy]azetidine by column chromatography.
-
-
Deprotection:
-
Dissolve the purified N-Boc protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the final product, 3-[2-(Ethylsulfanyl)ethoxy]azetidine, with dichloromethane.
-
Dry the organic layer, filter, and concentrate to yield the final product.
-
-
Protocol 2: Physicochemical Characterization
A thorough characterization of the novel scaffold is crucial to understand its properties and potential as a bioisostere.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
-
Determination of pKa and LogP:
-
pKa: Determine the acid dissociation constant of the azetidine nitrogen using potentiometric titration or UV-metric methods.[15][16][17][18] This is critical for understanding the ionization state at physiological pH.
-
LogP: Determine the octanol-water partition coefficient using the shake-flask method followed by HPLC analysis or by using pH-metric titration in a two-phase system.[15][16][17][18][19]
-
| Property | Expected Value (Relative to Piperidine) | Rationale |
| Molecular Weight | Lower | Smaller ring system. |
| pKa | Potentially lower | Ring strain can influence basicity. |
| LogP | Potentially lower | The ether and thioether moieties can influence lipophilicity. |
| Polar Surface Area (PSA) | Higher | Introduction of ether oxygen and thioether sulfur. |
| Flexibility | Lower (core), Higher (side chain) | Rigid azetidine ring with a flexible side chain. |
PART 2: Application of the Scaffold in Bioisosteric Replacement
The 3-[2-(Ethylsulfanyl)ethoxy]azetidine scaffold can be envisioned as a bioisosteric replacement for various cyclic amines, such as piperidine or pyrrolidine, which are common in many drug molecules.
Caption: Bioisosteric replacement workflow.
Protocol 3: Incorporation of the Scaffold via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds and is ideal for coupling the secondary amine of the azetidine scaffold to an aldehyde or ketone on a lead molecule.[20][21]
-
Materials:
-
3-[2-(Ethylsulfanyl)ethoxy]azetidine
-
Aldehyde- or ketone-containing lead compound
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the aldehyde- or ketone-containing lead compound and 3-[2-(Ethylsulfanyl)ethoxy]azetidine (1.1 equivalents) in DCM or DCE.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by LC-MS).
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or preparative HPLC.
-
PART 3: Evaluation of the Bioisosteric Replacement
A critical step is to evaluate the consequences of the bioisosteric replacement on the compound's biological activity and pharmacokinetic properties.
Caption: Workflow for synthesis and evaluation.
Protocol 4: Biochemical Assay for Target Engagement
This generalized protocol can be adapted for various enzyme or receptor targets.[22][23][24][25]
-
Materials:
-
Purified target enzyme/receptor
-
Substrate for the enzyme/receptor
-
Test compound (new analog) and original lead compound
-
Assay buffer (optimized for the target)
-
96- or 384-well microplate
-
Microplate reader (absorbance, fluorescence, or luminescence)
-
DMSO for compound dissolution
-
-
Procedure:
-
Prepare a stock solution of the test compound and the original lead compound in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to create a range of concentrations.
-
In a microplate, add the target enzyme/receptor solution.
-
Add the diluted compounds to the wells. Include a "no inhibitor" control (vehicle only) and a positive control inhibitor if available.
-
Pre-incubate the plate for a defined period to allow for compound binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress using a microplate reader at the appropriate wavelength.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 5: Cellular Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29]
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (50% cytotoxic concentration).
-
Protocol 6: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[30][31][32][33][34]
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Add HLMs to the compound solution and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Protocol 7: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.[35][36][37][38][39]
-
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
UV/Vis plate reader or LC-MS/MS system
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add a solution of the test compound in PBS to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV/Vis plate reader or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pₑ).
-
Conclusion
The 3-[2-(Ethylsulfanyl)ethoxy]azetidine scaffold represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique combination of a rigid azetidine core and a flexible, heteroatom-rich side chain offers a novel avenue for bioisosteric replacement strategies. By leveraging the established synthetic and analytical protocols detailed in these application notes, researchers can effectively synthesize, characterize, and evaluate the utility of this scaffold in their drug discovery programs. The systematic application of these methods will enable a thorough understanding of the structure-activity relationships and the impact of this novel bioisostere on the overall properties of lead compounds, ultimately contributing to the development of safer and more effective therapeutics.
References
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cell sensitivity assays: The MTT assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
PMC. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
-
Thieme. (n.d.). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. Retrieved from [Link]
-
Sandiego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]
-
PMC. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Ethylthio)ethanol | C4H10OS | CID 8075. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. Retrieved from [Link]
-
PubMed. (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Retrieved from [Link]
-
ACS Publications. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ChemBK. (n.d.). 2-(Ethylthio)ethanol. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 9. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 13. 2-(Ethylthio)ethanol | C4H10OS | CID 8075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. pKa and log p determination | PPTX [slideshare.net]
- 16. evotec.com [evotec.com]
- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thesolubilitycompany.com [thesolubilitycompany.com]
- 19. researchgate.net [researchgate.net]
- 20. Reductive amination - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mercell.com [mercell.com]
- 32. charnwooddiscovery.com [charnwooddiscovery.com]
- 33. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 34. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 35. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 36. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 37. bioassaysys.com [bioassaysys.com]
- 38. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 39. PAMPA | Evotec [evotec.com]
Advanced Peptide Coupling Strategies for 3-Substituted Azetidine Amines
Application Note & Experimental Protocols
Executive Summary
The incorporation of 3-substituted azetidines into peptide backbones and small-molecule therapeutics is a highly effective strategy in modern drug discovery. Azetidines serve as conformationally constrained bioisosteres for larger heterocycles (e.g., pyrrolidines, piperidines), often improving metabolic stability, altering lipophilicity (
However, amide coupling involving 3-substituted azetidine amines presents a unique dual challenge: steric hindrance and ring strain . The four-membered azetidine ring possesses approximately 25.4 kcal/mol of inherent ring strain. When subjected to harsh coupling conditions, elevated temperatures, or strong Lewis acids, the ring is highly susceptible to nucleophilic attack and subsequent ring-opening . Furthermore, bulky substitutions at the 3-position (e.g., 3-fluoro-3-methyl, 3,3-spirocyclic motifs) significantly reduce the nucleophilicity of the secondary ring nitrogen, demanding highly optimized coupling parameters to prevent side reactions such as guanidinylation or epimerization.
This Application Note provides a self-validating, causally-driven guide to selecting and executing peptide coupling reactions with 3-substituted azetidines, ensuring high yields while preserving structural integrity.
Mechanistic Principles & Causality in Reagent Selection
The Ring-Opening Vulnerability
The primary failure mode in azetidine coupling is strain-release ring opening. This is typically triggered by Lewis acidic coupling byproducts or unoptimized acyl chlorides. When the azetidine nitrogen coordinates to a Lewis acid, the
Overcoming Steric Hindrance
For highly hindered 3,3-disubstituted azetidines, the rate of nucleophilic attack on the activated ester is severely retarded. If using uronium-based reagents like HATU, this kinetic delay allows the unreacted azetidine to attack the HATU molecule directly, forming a dead-end guanidinium byproduct.
-
Causality-Driven Solution: The carboxylic acid must be strictly pre-activated with HATU and base for 10–15 minutes to consume the uronium species before the azetidine is introduced.
T3P as the Process-Scale Standard
Propylphosphonic anhydride (T3P) is the premier choice for scaling azetidine couplings. T3P generates an activated mixed anhydride that is highly reactive toward amines but completely unreactive toward the azetidine ring itself. Furthermore, T3P avoids the epimerization risks associated with carbodiimides and produces exclusively water-soluble byproducts, allowing for a self-validating, chromatography-free workup .
Mechanistic divergence: Amide coupling vs. strain-induced ring opening.
Quantitative Reagent Comparison
The following table summarizes the performance of standard peptide coupling reagents when reacting a model hindered substrate (3-fluoro-3-methylazetidine) with
| Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) | Epimerization (%) | Key Advantage / Disadvantage |
| HATU | DIPEA | DMF | 20 | 85 | < 2.0 | Fast kinetics; high risk of guanidinylation if not pre-activated. |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 25 | 88 | < 1.0 | Highly scalable; zero ring-opening; water-soluble byproducts. |
| EDC·HCl / HOBt | DIPEA | DCM | 25 | 65 | < 5.0 | Mild conditions; sluggish reaction times for hindered amines. |
| Acyl Chloride | NEt | DCM | 0 | 40 | N/A | High risk of ring-opening due to transient HCl / Lewis acidity. |
Decision Matrix Workflow
Workflow for selecting azetidine amide coupling conditions.
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated N-Acylation (Discovery Scale)
Optimized for rapid library synthesis and milligram-scale discovery chemistry.
Rationale: Pre-activation isolates the uronium salt from the hindered azetidine, preventing the formation of unreactive guanidinium species. DIPEA is chosen over TEA due to its superior steric bulk, preventing it from acting as a competing nucleophile.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
3-Substituted Azetidine Hydrochloride (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF to achieve a 0.1 M concentration.
-
Add DIPEA (1.5 equiv) dropwise at 20 °C. Stir the mixture for exactly 10–15 minutes.
-
Self-Validation Check: Analyze a 1
L aliquot via LC-MS. The mass of the starting acid should be completely replaced by the mass of the HOAt-active ester intermediate.
-
-
Amine Preparation: In a separate vial, dissolve the 3-substituted azetidine hydrochloride (1.2 equiv) in a minimal volume of DMF and neutralize with the remaining DIPEA (1.5 equiv).
-
Coupling: Add the neutralized azetidine solution dropwise to the pre-activated ester mixture. Stir at 20–25 °C for 2–4 hours. Do not exceed 30 °C to prevent thermal ring-strain release.
-
Workup: Dilute the reaction with EtOAc (10 volumes) and wash sequentially with 5% aqueous NaHCO
(3x) and brine (1x).-
Self-Validation Check: The aqueous washes must remain at pH > 8. Acidic workups can trigger ring-opening of the newly formed, strained amide.
-
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo.
Protocol B: T3P-Mediated N-Acylation (Process & Scale-Up)
Optimized for gram-scale synthesis, high stereochemical retention, and acid-sensitive substrates.
Rationale: T3P operates via a mixed anhydride mechanism that is fundamentally milder than uronium-based reagents. It eliminates the risk of guanidinylation and allows for a true one-pot procedure. Pyridine acts as both a base and a nucleophilic catalyst, accelerating the reaction without risking azetidine ring cleavage.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
3-Substituted Azetidine (1.05 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
Pyridine (3.0 equiv)
-
Anhydrous EtOAc or DCM (0.2 M)
Step-by-Step Methodology:
-
Initialization: Charge a reactor with the carboxylic acid (1.0 equiv) and 3-substituted azetidine (1.05 equiv) in anhydrous EtOAc (0.2 M).
-
Base Addition: Add pyridine (3.0 equiv) and stir for 5 minutes at 20 °C to ensure complete homogenization.
-
T3P Addition: Add the T3P solution (1.5 equiv) dropwise over 15 minutes. Maintain the internal temperature below 30 °C using a water bath if necessary (the reaction is mildly exothermic).
-
Reaction: Stir the mixture at 25 °C for 12 hours.
-
Self-Validation Check: The reaction should remain a clear, homogeneous solution. Precipitation often indicates the formation of unreacted amine salts, signaling insufficient base.
-
-
Workup: Quench the reaction by adding an equal volume of water. Stir vigorously for 30 minutes to hydrolyze any unreacted T3P.
-
Separate the layers. Wash the organic layer with 1M HCl (briefly, <2 mins, to remove pyridine), immediately followed by saturated aqueous NaHCO
, and finally brine.-
Self-Validation Check: If an emulsion forms during the water wash, T3P hydrolysis is incomplete. Add 5% NaHCO
and stir for an additional 15 minutes to break the emulsion.
-
-
Dry the organic phase over Na
SO and concentrate. The product is typically >95% pure by NMR without column chromatography.
Troubleshooting & Analytical Validation
When working with azetidines, analytical validation is critical to ensure the four-membered ring remains intact.
-
Symptom: LC-MS shows a major peak at [M + 18] or[M + 36] (if HCl is present).
-
Causality: The azetidine ring has opened, incorporating water or chloride. This is a classic symptom of Lewis acid-mediated strain release .
-
Correction: Ensure strict temperature control (< 25 °C). If using an acyl chloride, switch to the T3P protocol. Ensure the azetidine starting material is free of trace transition metals.
-
-
Symptom:
H-NMR shows unexpected multiplet complexity in the 3.5–4.5 ppm region.-
Causality: Azetidine amides exist as a mixture of cis/trans rotamers due to the restricted rotation around the amide C-N bond, which is exacerbated by the steric bulk of 3-substituents.
-
Correction: Run the NMR experiment at an elevated temperature (e.g., 80 °C in DMSO-
) to coalesce the rotameric signals and simplify the spectrum for accurate integration.
-
References
[2] ACS Publications. "Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor." Journal of Medicinal Chemistry, 2025. URL:[Link]
[3] NIH PMC. "Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides." Bioorganic & Medicinal Chemistry Letters, 2017. URL:[Link]
[4] RSC Publishing. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion." Organic Chemistry Frontiers, 2025. URL:[Link]
Application Notes and Protocols: Design and Application of Fragment-Based Libraries Containing Azetidine Thioethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments.[1][2][3] This guide details the design, synthesis, and application of a specialized fragment library incorporating the azetidine thioether scaffold. The unique combination of the conformationally constrained azetidine ring and the versatile thioether linkage offers a compelling scaffold for exploring new chemical space and developing potent, selective modulators of challenging biological targets.[4][5] This document provides a comprehensive framework, including library design principles, detailed synthetic protocols, and robust screening and hit validation workflows.
Introduction: The Strategic Advantage of Azetidine Thioethers in FBDD
The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged" scaffold in modern medicinal chemistry.[4] Its inherent ring strain and conformational rigidity provide a unique three-dimensionality that can pre-organize appended functional groups, minimizing the entropic penalty upon binding to a biological target and thus enhancing binding affinity.[6][7] The incorporation of an azetidine moiety can also improve critical drug-like properties such as solubility and metabolic stability.[6] Several FDA-approved drugs, including cobimetinib and tofacitinib, feature the azetidine motif, highlighting its therapeutic relevance.[4][6]
Thioethers, while perhaps less common than other sulfur-containing functional groups like sulfonamides, offer distinct advantages in drug design.[5] They can act as hydrogen bond acceptors and engage in favorable non-covalent interactions within a protein binding pocket. The sulfur atom in a thioether can also serve as a soft nucleophile and is metabolically distinct from more common ether linkages, potentially offering an improved pharmacokinetic profile.[8][9]
The combination of these two motifs into an azetidine thioether scaffold for a fragment library provides a unique opportunity to probe chemical space. This library is designed to present diverse chemical functionality from a conformationally restricted, sp³-rich core, increasing the probability of identifying high-quality hits against a range of biological targets, including those that have been historically challenging.[1][10]
Design Principles for an Azetidine Thioether Fragment Library
A successful FBDD campaign begins with a well-designed library.[11][12] The principles for our azetidine thioether library are grounded in established FBDD concepts, with specific considerations for this unique scaffold.
Adherence to the "Rule of Three" (Ro3)
To ensure fragments are suitable starting points for optimization, they should generally adhere to the "Rule of Three".[1][13] This heuristic provides a framework for maintaining fragment-like properties.
| Parameter | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | ≤ 300 Da | Ensures the fragment is small enough to explore diverse chemical space and allows for significant growth during optimization.[14] |
| cLogP | ≤ 3 | Maintains sufficient aqueous solubility, which is critical for biophysical screening assays often run at high concentrations.[14] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Limits the potential for excessive desolvation penalties upon binding.[15] |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Similar to HBD, this helps to maintain a balance of polarity.[15] |
| Rotatable Bonds | ≤ 3 | Reduces conformational complexity, which can lead to a lower entropic cost of binding.[14] |
Core Scaffold and Diversity Elements
The core of our library is the azetidine ring, which will be substituted at the 1- and 3-positions. The thioether linkage will be introduced at the 3-position, allowing for the incorporation of a wide range of R-groups from a diverse thiol library.
DOT Script for Library Design Logic
Caption: Library design logic for azetidine thioethers.
Synthesis of the Azetidine Thioether Library
A modular synthetic approach is essential for the efficient generation of a diverse fragment library. The proposed route involves the nucleophilic ring-opening of an activated N-substituted azetidine precursor with a library of commercially available or readily synthesized thiols. This strategy is advantageous as it allows for late-stage diversification.
Proposed Synthetic Scheme
The synthesis begins with a commercially available N-Boc-3-hydroxyazetidine. This is converted to a suitable leaving group, such as a tosylate or mesylate, to activate the 3-position for nucleophilic attack. The subsequent reaction with a diverse library of thiols affords the desired azetidine thioether fragments.
DOT Script for Synthetic Pathway
Caption: Proposed synthetic route for the azetidine thioether library.
Detailed Synthetic Protocol: General Procedure for the Synthesis of N-Boc-3-(arylthio)azetidine
This protocol describes a general method for the synthesis of a representative fragment. It can be adapted for parallel synthesis to generate the library.
Part A: Activation of N-Boc-3-hydroxyazetidine
-
Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution, followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in a minimal amount of anhydrous DCM.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(tosyloxy)azetidine as a white solid.
Part B: Nucleophilic Substitution with Thiol
-
Reactant Preparation: To a solution of the desired thiol (1.2 eq) in dimethylformamide (DMF) (0.3 M), add potassium carbonate (2.0 eq).
-
Addition of Azetidine: Add a solution of N-Boc-3-(tosyloxy)azetidine (1.0 eq) in DMF to the thiol mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash several times with water to remove DMF. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to afford the desired N-Boc-3-(arylthio)azetidine fragment.
Fragment Library Screening and Hit Validation
Due to the inherently weak binding affinities of fragments (typically in the µM to mM range), highly sensitive biophysical techniques are required for screening.[14][16] A tiered approach using orthogonal methods is recommended to ensure high-quality, validated hits.[17]
DOT Script for Screening and Hit Validation Workflow
Caption: Workflow for fragment screening and hit validation.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting binding events in real-time.[18] It is well-suited for primary screening of fragment libraries.
Protocol: SPR-Based Primary Screen
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Fragment Preparation: Prepare stock solutions of each azetidine thioether fragment in 100% DMSO. Create a dilution series in a suitable running buffer (e.g., HBS-EP+) to a final concentration range of 100-500 µM, ensuring the final DMSO concentration is consistent and low (<5%).
-
Screening: Inject the fragment solutions over the immobilized target surface and a reference flow cell. Monitor for changes in the response units (RU) that indicate binding.
-
Data Analysis: Identify initial hits as fragments that produce a reproducible and concentration-dependent binding response.
Hit Validation: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kᴅ, ΔH, and ΔS).[14] It serves as an excellent orthogonal method to validate hits from primary screens.
Protocol: ITC Validation of Primary Hits
-
Sample Preparation: Prepare a solution of the target protein in a thoroughly degassed ITC buffer. Prepare a solution of the validated fragment hit in the same buffer from which the protein was dialyzed.
-
Titration: Load the protein solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument.
-
Experiment: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the raw data to generate a binding isotherm. Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
Structural Biology: X-ray Crystallography
For validated hits, obtaining a co-crystal structure of the fragment bound to the target protein is invaluable.[] This structural information provides a detailed map of the binding interactions and is crucial for guiding structure-based drug design in the hit-to-lead optimization phase.[20]
Conclusion
The design and application of a fragment library based on the azetidine thioether scaffold presents a novel and strategic approach to FBDD. The unique conformational properties of the azetidine ring, combined with the diverse interaction potential of the thioether linkage, provide a powerful tool for probing protein binding sites and identifying high-quality starting points for drug discovery campaigns. The detailed protocols for synthesis, screening, and validation outlined in this guide offer a comprehensive framework for researchers to leverage this promising chemical space.
References
-
Koeberle, B., & Kassack, M. U. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4330. [Link]
-
Singh, A. K., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-15. [Link]
-
Congreve, M., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(19), 8761-8786. [Link]
-
Danylyuk, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]
-
Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]
-
Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2022, January 7). ACS Publications. [Link]
-
Modular access to functionalized azetidines via electrophilic azetidinylation. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council. [Link]
-
Fragment Screening & Fragment-Based Drug Design. (n.d.). Jubilant Biosys. Retrieved February 19, 2026, from [Link]
-
Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (n.d.). Sartorius. Retrieved February 19, 2026, from [Link]
-
A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. (2010, May 14). ACS Publications. [Link]
-
Synthetic methods to access azetidines | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. Retrieved February 19, 2026, from [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024, December 16). PubMed. [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. (2020, November 29). NSF Public Access Repository. [Link]
-
How do we address neglected sulfur pharmacophores in drug discovery? (2021, July 2). Taylor & Francis Online. [Link]
-
Unexplored Nucleophilic Ring Opening of Aziridines. (2010, December 10). MDPI. [Link]
-
Fragment Screening for Hit Identification & Lead Discovery. (n.d.). RG Discovery. Retrieved February 19, 2026, from [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
What physico-chemical parameters must have molecules for fragment libraries? (2016, January 20). ResearchGate. [Link]
-
How to Choose A Library for Screening? (2025, November 18). SARomics Biostructures. [Link]
-
Current perspectives in fragment-based lead discovery (FBLD). (2017, November 8). Essays in Biochemistry. [Link]
-
Thioethers: An Overview. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
What makes a good fragment in fragment-based drug discovery? (2021, March 26). Taylor & Francis Online. [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025, February 24). ACS Publications. [Link]
-
Thioethers – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2025, March 19). ACS Publications. [Link]
-
Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2021, January 15). PubMed. [Link]
-
Azetidine Synthesis. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (2020, August 4). Frontiers. [Link]
- Synthesis of azetidine derivatives. (n.d.). Google Patents.
-
FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT. Retrieved February 19, 2026, from [Link]
-
Fragment-Based Drug Design (FBDD). (2023, June 30). Open Access Journals. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). PMC. [Link]
-
Fragment-Based Drug Discovery. (n.d.). CHI. Retrieved February 19, 2026, from [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. massbio.org [massbio.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 11. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 15. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sartorius.com [sartorius.com]
- 20. tandfonline.com [tandfonline.com]
Optimization of Nucleophilic Substitution on Azetidine Rings: Mechanistic Control and Protocol Design
Executive Summary
Azetidines have emerged as privileged scaffolds in modern drug discovery, frequently employed as bioisosteres for piperidines, pyrrolidines, and morpholines to improve metabolic stability, lower lipophilicity, and enhance aqueous solubility[1]. However, the synthesis of densely functionalized azetidines—particularly via nucleophilic substitution at the C3 position—poses significant chemical challenges. The inherent ring strain makes the four-membered ring highly susceptible to ring-opening side reactions[2]. This application note provides a comprehensive, self-validating guide to optimizing nucleophilic substitution on azetidine rings, bridging classical SN2 methodologies with modern strain-release functionalization.
Mechanistic Insights & Causality: Controlling the Reaction Trajectory
The optimization of an SN2 reaction on an azetidine ring is not merely a matter of screening solvents; it requires strict control over competing reaction pathways. The primary mode of failure in C3 substitution is the formation of a bicyclic azetidinium intermediate[3].
-
The Azetidinium Pathway (Ring-Opening): When a leaving group (e.g., mesylate or halide) is present at C3, the nitrogen's lone pair can act as an internal nucleophile, displacing the leaving group to form a highly reactive 1-azabicyclo[1.1.0]butonium (azetidinium) ion. Subsequent attack by the external nucleophile typically occurs at the less sterically hindered C2 or C4 positions, resulting in acyclic, ring-opened products (γ-substituted amines)[3].
-
Electronic Control via N-Protection: To enforce the desired direct SN2 trajectory at C3, the nucleophilicity of the ring nitrogen must be suppressed. Utilizing strongly electron-withdrawing groups (EWGs) such as tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), or tosyl (Ts) limits the availability of the nitrogen lone pair[4]. Conversely, electron-donating groups (EDGs) like alkyl or benzyl substituents accelerate azetidinium formation, shifting the reaction toward ring-opening[4].
Mechanistic divergence in azetidine substitution based on N-protecting group electronics.
Quantitative Optimization Matrix
To systematically optimize the substitution, researchers must balance leaving group lability, nucleophile strength, and solvent polarity. The table below summarizes the causal impact of these parameters on reaction outcomes.
| Parameter | Variant | SN2 Yield (C3) | Ring-Opening Risk | Mechanistic Rationale |
| N-Protecting Group | Boc, Cbz, Ts | High (>80%) | Low (<5%) | EWG reduces N-lone pair availability, preventing intramolecular attack[4]. |
| N-Protecting Group | Alkyl, Benzyl | Low (<20%) | High (>70%) | EDG enhances N-nucleophilicity, driving azetidinium ion formation[3]. |
| Leaving Group | Mesylate (OMs) | Optimal | Low | Excellent balance of stability and leaving group ability for C3 substitution[4]. |
| Leaving Group | Triflate (OTf) | Variable | High (Elimination) | Too reactive; often leads to elimination (azetine formation) before SN2 occurs[2]. |
| Solvent | DMF, DMSO | High | Low | Polar aprotic solvents maximize nucleophile energy, favoring intermolecular SN2. |
| Temperature | 60–80 °C | Optimal | Moderate | Provides sufficient activation energy for SN2 without overcoming the ring cleavage barrier. |
Modern Approaches: Strain-Release Functionalization
While classical SN2 works well for simple nucleophiles, accessing complex stereopure azetidines requires innovative methodologies. A recent breakthrough involves the strain-release functionalization of 1-azabicyclobutanes (ABBs)[1]. In this approach, enantiopure ABBs undergo stereospecific, strain-release ring opening when treated with various nucleophiles under acidic conditions. Protonation of the ABB nitrogen activates the highly strained bicyclic system, allowing nucleophiles (amines, alcohols, thiols) to attack, yielding 3-substituted azetidines with exquisite stereocontrol[1].
Iterative workflow for optimizing nucleophilic substitution on azetidine rings.
Self-Validating Experimental Protocols
Protocol A: Classical SN2 Synthesis of 1-Boc-3-cyanoazetidine
This protocol describes the cyanation of 1-Boc-3-mesyloxyazetidine, a robust method for C3 carbon-carbon bond formation.
Reagents: 1-Boc-3-mesyloxyazetidine (1.0 eq), Potassium cyanide (KCN, 1.5 eq), 18-Crown-6 (0.1 eq), anhydrous DMSO.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (N2), dissolve 1-Boc-3-mesyloxyazetidine (10 mmol) in anhydrous DMSO (20 mL).
-
Activation: Add KCN (15 mmol) and 18-Crown-6 (1 mmol). Causality Note: 18-Crown-6 sequesters the potassium cation, generating a "naked" and highly reactive cyanide anion, which is critical for overcoming the steric hindrance of the azetidine ring.
-
Reaction: Heat the mixture to 70 °C for 12–16 hours. Monitor the consumption of starting material via LC-MS.
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to effectively remove DMSO.
-
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validation System:
-
NMR Verification: The C3 proton in the mesylate starting material typically appears around 5.1 ppm (1H NMR, CDCl3). In the successful cyanation product, this proton shifts significantly upfield to ~3.3–3.5 ppm. The absence of vinylic protons (6.0–6.5 ppm) confirms that elimination (azetine formation) did not occur.
Protocol B: Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs)
This protocol utilizes the modern ABB approach for stereospecific nucleophilic addition[1].
Reagents: 1-Azabicyclobutane derivative (1.0 eq), Nucleophile (e.g., an amine or thiol, 1.2 eq), Trifluoroacetic acid (TFA, 1.0 eq), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Dissolve the ABB (5 mmol) in anhydrous DCM (15 mL) at 0 °C under N2.
-
Nucleophile Addition: Add the desired nucleophile (6 mmol) to the solution.
-
Activation: Dropwise add TFA (5 mmol). Causality Note: Protonation of the ABB nitrogen is mandatory. It increases the electrophilicity of the bicyclic system, triggering the strain-release ring opening.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Workup & Purification: Quench with saturated aqueous Na2CO3, extract with DCM, dry over MgSO4, and purify via flash chromatography.
Self-Validation System:
-
Mass Spectrometry & NMR: Confirm the exact mass of the adduct via HRMS. Stereoretention can be validated via 2D NOESY NMR, ensuring the nucleophile is anti to the original substituent geometry defined by the ABB.
Troubleshooting System
-
Observation: High percentage of acyclic, ring-opened products.
-
Correction: The N-protecting group is insufficiently electron-withdrawing. Switch from an alkyl/benzyl group to Boc or Cbz. Alternatively, lower the reaction temperature to reduce the kinetic energy available for azetidinium intermediate formation.
-
-
Observation: Unreacted starting material after 24 hours.
-
Correction: The nucleophile is too weak or heavily solvated. Add a phase-transfer catalyst (e.g., crown ethers) or switch the leaving group from tosylate to mesylate.
-
References
1.1 - ChemRxiv[1] 2.2 - ResearchGate[2] 3.3 - ResearchGate[3] 4.4 - Ghent University[4]
Sources
Troubleshooting & Optimization
Preventing oxidation of ethylthio group in azetidine synthesis
Technical Support & Troubleshooting Guide
Current Status: Online Ticket ID: AZT-EtS-OX-001 Subject: Prevention of Ethylthio (EtS-) Oxidation During Azetidine Scaffold Construction Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The "Soft Nucleophile" Paradox
You are encountering a classic chemoselectivity conflict. The azetidine ring requires significant energy to close (ring strain ~26 kcal/mol), often necessitating activated leaving groups or oxidative conditions. However, your ethylthio (EtS-) group is a "soft" nucleophile with high electron density on the sulfur atom.
The Problem: Most standard reagents used to manipulate the azetidine nitrogen (e.g., removing PMB/PMP protecting groups with CAN, or oxidative cyclization) act as "soft" electrophiles. They will attack the sulfur lone pair before they touch the nitrogen, leading to sulfoxides (S=O) or sulfones (O=S=O).
This guide provides a self-validating workflow to bypass these oxidative vectors.
Module 1: Diagnostic Triage
Before changing your synthesis, confirm the source of oxidation.
| Symptom | Probable Cause | Verification Method |
| M+16 Peak (MS) | Sulfoxide formation (S=O) | IR stretch at ~1030-1070 cm⁻¹ (strong). |
| M+32 Peak (MS) | Sulfone formation (O=S=O) | IR stretches at ~1150 & 1300 cm⁻¹. |
| M+56 Peak (MS) | t-Butyl cation alkylation (S-tBu) | Occurs during Boc removal with TFA (not oxidation, but mimics product loss). |
| Slow degradation | Peroxides in ether/THF | Test solvent with KI starch paper. |
Module 2: The Critical Checkpoints (Protocol Optimization)
Checkpoint A: N-Protecting Group Removal (The #1 Failure Point)
If you are using 4-Methoxybenzyl (PMB) or 4-Methoxyphenyl (PMP) groups on the azetidine nitrogen, you likely use Ceric Ammonium Nitrate (CAN) for deprotection.
-
Verdict: FORBIDDEN. CAN is a potent Single Electron Transfer (SET) oxidant. It will oxidize the ethylthio group instantaneously.
-
Solution: Switch to the ACE-Cl (1-Chloroethyl chloroformate) method. It proceeds via a carbamate intermediate and is non-oxidative.
Checkpoint B: Acidic Deprotection (Boc Removal)
If you use Boc , you likely use TFA or HCl .
-
Risk: While not oxidative, the generated t-butyl cations are electrophilic. Without a "sink," they will attack the sulfur (S-alkylation), creating a sulfonium salt that looks like decomposition.
-
Solution: You must use a Scavenger Cocktail .
Module 3: Validated Protocols
Protocol 1: Non-Oxidative N-Dealkylation (ACE-Cl Method)
Replaces CAN for PMB/Benzyl removal. Compatible with thioethers.
Reagents:
-
Substrate (N-PMB-Azetidine)
-
1-Chloroethyl chloroformate (ACE-Cl) [1.2 equivalents]
-
Dichloromethane (DCM) (Anhydrous)
-
Methanol (MeOH)[1]
Step-by-Step:
-
Activation: Dissolve substrate in anhydrous DCM at 0°C under Argon.
-
Addition: Add ACE-Cl dropwise.
-
Reflux: Warm to room temperature, then reflux for 2–4 hours. Mechanism: The PMB group is cleaved as PMB-Cl, forming a reactive carbamate.
-
Evaporation: Remove solvent in vacuo. You now have the crude carbamate.
-
Methanolysis: Redissolve the residue in pure MeOH and reflux for 1 hour. Mechanism: Methanol attacks the carbamate, releasing the free amine hydrochloride, CO₂, and acetaldehyde.
-
Workup: Concentrate. The product is the HCl salt of the azetidine.[2]
Protocol 2: The "Sulfur-Safe" Boc Removal Cocktail
Prevents S-alkylation during acidic deprotection.
The Cocktail (Standard Mix):
-
90% Trifluoroacetic Acid (TFA)
-
5% Thioanisole (The Scavenger)
-
3% 1,2-Ethanedithiol (EDT) (Optional, for high-risk substrates)
-
2% Anisole
Logic: Thioanisole acts as a "sacrificial sulfur." The t-butyl cations preferentially alkylate the thioanisole rather than your precious ethylthio group because thioanisole is more electron-rich and sterically accessible.
Module 4: Logic Visualization (Decision Matrix)
Caption: Decision matrix for N-deprotection in sulfur-containing azetidines. Red paths indicate high-risk oxidative or alkylative vectors; Green paths indicate chemoselective protocols.
Frequently Asked Questions (FAQ)
Q: Can I use Hydrogenolysis (H₂/Pd-C) to remove a Benzyl group? A: No. Sulfur is a catalytic poison. The ethylthio group will bind irreversibly to the Palladium surface, killing the catalyst immediately. You would need massive catalyst loading (100-200 wt%), which then risks desulfurization (Raney Nickel style reduction) of your molecule. Stick to ACE-Cl .
Q: I see a small amount of sulfoxide despite using the correct protocols. Where is it coming from? A: Check your solvents. Ethers (THF, Diethyl Ether, Dioxane) form peroxides upon storage. Even 5 ppm of peroxide can oxidize a thioether.
-
Fix: Test all ethers with peroxide strips. If positive, filter through activated basic alumina before use. Alternatively, use MeTHF (2-Methyltetrahydrofuran), which is more stable against peroxide formation.
Q: Can I use Oxone or m-CPBA for other transformations on the ring? A: No. These are indiscriminate oxidants. If you must oxidize another part of the molecule (e.g., an alcohol to a ketone), use Dess-Martin Periodinane (DMP) or Swern Oxidation . These are generally more chemoselective for alcohols over sulfides if temperature is strictly controlled (-78°C for Swern).
References
-
Olofson, R. A., et al. (1984). "A New Reagent for the Selective N-Dealkylation of Tertiary Amines." Journal of Organic Chemistry. (Establishes the ACE-Cl mechanism).
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[3] (General authority on Thioanisole scavengers in TFA).
-
Koenig, S. G., et al. (2009).[4] "A Facile Deprotection of Secondary Acetamides." Organic Letters. (Alternative mild deprotection if Acetyl is used).
-
Bull, J. A., et al. (2016).[5] "Synthesis of 3-Aryl-3-Sulfanyl Azetidines." Chemistry - A European Journal.[5][6] (Demonstrates stability of azetidine ring with sulfides under non-oxidative conditions).
-
Rice, K. C. (1975).[7] "N-Dealkylation of tertiary amines." Journal of Organic Chemistry. (Foundational work on chloroformate dealkylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. d-nb.info [d-nb.info]
- 7. US8921556B2 - Process for N-dealkylation of tertiary amines - Google Patents [patents.google.com]
Technical Support Center: Optimizing 3-[2-(Ethylsulfanyl)ethoxy]azetidine Coupling Reactions
Welcome to the Advanced Troubleshooting Guide for 3-[2-(Ethylsulfanyl)ethoxy]azetidine (CAS: 1593034-51-5). As a Senior Application Scientist, I frequently see researchers struggle with this specific bifunctional building block. Its structural motifs—a highly strained four-membered azetidine ring and an unhindered, nucleophilic ethylsulfanyl (thioether) tail—present distinct chemoselectivity challenges. The azetidine is prone to acid- or nucleophile-induced ring opening, while the thioether acts as both a competitive nucleophile and a notorious transition-metal catalyst poison.
This guide is designed to bypass generic advice, explaining the causality behind experimental failures and providing self-validating protocols to ensure high-yield C-N bond formations.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Degradation in Amide Couplings
Q: Why does my amide coupling stall at 40-50% conversion, accompanied by multiple unidentifiable side products? A: The fundamental issue is azetidine ring strain (~26 kcal/mol). When using aggressive coupling reagents (such as SOCl₂ or oxalyl chloride to form acyl chlorides) or prolonged heating with standard carbodiimides, the intermediate can undergo nucleophilic ring-opening side reactions. Furthermore, if the reaction environment becomes even slightly acidic, the protonated azetidine is highly susceptible to degradation.
-
The Fix: Shift to milder, highly efficient coupling reagents like T3P (Propylphosphonic anhydride) or HATU . T3P is particularly effective for strained amines because it generates water-soluble byproducts and operates efficiently at room temperature, preserving the integrity of the 4-membered ring. Optimization of amide couplings with hindered or sensitive cyclic amines strictly requires maintaining a basic environment (using excess DIPEA) to prevent ring opening ([1]).
Issue 2: Immediate Catalyst Death in Buchwald-Hartwig Amination
Q: My C-N cross-coupling reaction turns black immediately upon heating, yielding no product. What is happening? A: The immediate precipitation of palladium (palladium black) is the hallmark of catalyst poisoning. The ethylsulfanyl tail (-S-CH₂-CH₃) acts as a soft Lewis base. In the absence of sufficient steric protection around the palladium center, the sulfur atom outcompetes the azetidine nitrogen for coordination to the electrophilic Pd(II) intermediate. This displaces the phosphine ligand, halting the catalytic cycle and causing the metal to precipitate ([2]).
-
The Fix: Utilize bulky, electron-rich biarylphosphine ligands such as RuPhos or tBuXPhos , ideally delivered via Buchwald Generation 3 (G3) or Generation 4 (G4) precatalysts. The steric bulk of the ligand creates a protective "pocket" around the palladium, physically preventing the flexible thioether chain from coordinating, while still allowing the more compact azetidine nitrogen to undergo transmetalation ().
Issue 3: Over-Alkylation during SNAr / Direct Alkylation
Q: When reacting this azetidine with an alkyl iodide, I observe a mass corresponding to the addition of two alkyl groups. How do I prevent this? A: The sulfur atom in the ethylsulfanyl group is highly nucleophilic. When exposed to strong electrophiles (like alkyl iodides or benzyl bromides), it readily forms a stable sulfonium salt, leading to S-alkylation alongside the desired N-alkylation.
-
The Fix: To selectively functionalize the azetidine nitrogen, avoid direct alkylation with highly reactive halides. Instead, use Reductive Amination with an aldehyde/ketone and a mild reducing agent like NaBH(OAc)₃. The secondary amine will readily form an iminium ion which is subsequently reduced, while the thioether remains completely unreactive under these conditions.
Visual Diagnostics & Mechanistic Workflows
Caption: Troubleshooting logic tree for 3-[2-(Ethylsulfanyl)ethoxy]azetidine coupling reactions.
Caption: Mechanistic pathway of Pd-catalyzed amination with thioether interference.
Quantitative Data & Reagent Selection
Table 1: Amide Coupling Reagent Comparison for Azetidines
| Reagent System | Relative Yield | Azetidine Ring Integrity | Byproduct Removal | Recommendation |
| T3P / DIPEA | >90% | Excellent | Aqueous Wash | Primary Choice |
| HATU / DIPEA | 80-90% | Good | Chromatography | Secondary Choice |
| EDC / HOBt | 40-60% | Moderate | Aqueous Wash | Not Recommended |
| Oxalyl Chloride | <10% | Poor (Ring Opening) | Evaporation | Avoid |
Table 2: Pd-Catalyst Systems for Thioether-Containing Substrates
| Precatalyst / Ligand | Steric Shielding | Resistance to S-Poisoning | Typical Temp | Recommendation |
| RuPhos Pd G3 | High | Excellent | 80 °C | Primary Choice |
| tBuXPhos Pd G4 | Very High | Excellent | 60-80 °C | For hindered Ar-X |
| Pd(OAc)₂ / BINAP | Moderate | Poor | 100 °C | Avoid |
| Pd(PPh₃)₄ | Low | Very Poor | 100 °C | Avoid |
Self-Validating Experimental Protocols
Protocol 1: T3P-Mediated Amide Coupling (Ring-Preserving)
Objective: Form an amide bond without inducing acid-catalyzed azetidine ring opening.
-
Preparation: In an oven-dried flask, dissolve the carboxylic acid (1.0 eq) and 3-[2-(Ethylsulfanyl)ethoxy]azetidine (1.1 eq) in anhydrous EtOAc or DMF to achieve a 0.2 M concentration.
-
Base Addition: Add DIPEA (3.0 eq). Mechanistic Note: The large excess of base ensures the azetidine remains strictly unprotonated, preventing ring-opening pathways.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Coupling: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise over 5 minutes.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature (20-25 °C), and stir for 2-4 hours.
-
Self-Validation Check (QC): Before working up, sample 5 µL of the reaction mixture into 1 mL MeCN and analyze via LC-MS. A successful reaction will show the desired product mass [M+H]+. If a mass of [M+H+18]+ is observed, it indicates water addition via azetidine ring-opening. If this occurs, verify that the reaction temperature did not exceed 25 °C and that the base was not depleted.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Buchwald-Hartwig Amination (Thioether-Tolerant)
Objective: Perform C-N cross-coupling while actively preventing thioether coordination to Palladium.
-
Preparation: In a glovebox or under a strict argon atmosphere, charge an oven-dried vial with the aryl halide (1.0 eq), 3-[2-(Ethylsulfanyl)ethoxy]azetidine (1.2 eq), RuPhos Pd G3 (5 mol%), and NaOtBu (1.5 eq).
-
Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.
-
Reaction: Seal the vial and heat to 80 °C for 12 hours.
-
Self-Validation Check (QC): Observe the reaction vial after 30 minutes of heating. The solution should remain a clear, homogeneous yellow/orange. If the solution has turned opaque black with visible precipitate (palladium black), catalyst poisoning has occurred. This indicates the thioether has outcompeted the ligand; verify that a G3/G4 precatalyst was used and consider increasing the ligand-to-palladium ratio to 1.2:1.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.
References
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: PubMed Central (NIH) URL: [Link]
-
Title: Branched Amine Synthesis via Aziridine or Azetidine Opening Source: Organic Chemistry Portal URL: [Link]
Sources
Stability of 3-[2-(Ethylsulfanyl)ethoxy]azetidine under acidic conditions
Topic: Stability & Handling Under Acidic Conditions Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary
3-[2-(Ethylsulfanyl)ethoxy]azetidine is a bifunctional building block often used in the synthesis of PROTACs or heterobifunctional linkers. Its structure combines a high-energy azetidine ring (approx.[1] 25.4 kcal/mol strain) with a thioether side chain.
The Critical Challenge: This molecule exhibits a "Jekyll and Hyde" profile. It is robust under basic conditions but critically unstable in acidic environments. The protonation of the azetidine nitrogen activates the ring toward rapid nucleophilic ring-opening (hydrolysis or polymerization), while the thioether moiety presents a secondary risk of oxidation or alkylation.
This guide provides the mechanistic rationale, troubleshooting protocols, and analytical signatures required to handle this compound successfully.
Module 1: The Acid Sensitivity FAQ (Mechanistic Insight)
Q1: Why does my compound degrade rapidly in 1N HCl, while similar piperidines remain stable? A: The instability is driven by Ring Strain Release . Unlike 6-membered piperidines (strain-free), the 4-membered azetidine ring possesses ~25 kcal/mol of ring strain.[1] In neutral form, the kinetic barrier prevents ring opening. However, protonation of the nitrogen (forming the azetidinium ion) turns the adjacent carbons into potent electrophiles.
-
The Mechanism: The protonated nitrogen acts as an excellent leaving group. Any nucleophile present (Cl⁻, H₂O, or even the solvent) attacks the
-carbon, cleaving the C-N bond and relieving the ring strain.
Q2: Is the thioether (sulfur) group a problem in acid? A: Generally, no , provided the acid is non-oxidizing .
-
Safe: HCl, H₂SO₄, TFA (dilute), Acetic Acid.
-
Unsafe: HNO₃, mixtures containing H₂O₂ or peracids.
-
Risk Factor: If your reaction generates carbocations elsewhere in the molecule, the sulfur atom is a strong nucleophile and may attack, forming stable sulfonium salts (scrambling).
Module 2: Visualizing the Degradation Pathway
The following diagram illustrates the primary failure mode: Acid-Catalyzed Nucleophilic Ring Opening .
Figure 1: Mechanism of acid-catalyzed azetidine decomposition. Protonation lowers the activation energy for nucleophilic attack, driven by the release of ring strain.
Module 3: Troubleshooting & Protocols
Scenario A: "I need to remove a Boc group. Can I use 4M HCl in Dioxane?"
Status: HIGH RISK. Reasoning: While standard for amines, 4M HCl provides a high concentration of chloride ions (nucleophiles) and protons. This frequently leads to the formation of the ring-opened chloropropyl-amine byproduct.
Recommended Protocol: TFA Deprotection with Scavengers
-
Dissolve: Substrate in DCM (0.1 M).
-
Add Scavenger: Add 2-5 eq. of Triethylsilane (TES) or Dimethyl sulfide (DMS). Note: DMS prevents t-butyl cation attack on the thioether.
-
Acid Addition: Add TFA dropwise at 0°C (Final concentration 10-20% v/v).
-
Monitor: Check LCMS every 15 mins. Do not stir overnight.
-
Quench (CRITICAL): Pour reaction into a cold, saturated NaHCO₃ solution. Do not concentrate the acidic mixture , as heat + acid = instant degradation.
Scenario B: "My LCMS shows a mass of M+18 and M+36."
Diagnosis: You are observing hydrolysis and hydrochlorination artifacts.
| Observed Mass | Phenomenon | Cause |
| M + 1 | Target | Intact Azetidine (Desired). |
| M + 19 (M+H+18) | Hydrolysis | Ring opening by Water. Occurs in aqueous acidic mobile phases or workups. |
| M + 37 (M+H+36) | Hydrochlorination | Ring opening by Chloride (Cl⁻). Common if HCl was used.[2] |
| M + 16 | Oxidation | Sulfoxide formation (S=O). Check for peroxides in solvents (e.g., old THF/Ether). |
Scenario C: "How do I store the free base?"
Protocol:
-
State: Store as a free base oil or a salt with a non-nucleophilic counterion (e.g., Oxalate or Fumarate), not Hydrochloride.
-
Atmosphere: Argon/Nitrogen flush is mandatory. Thioethers oxidize slowly in air; azetidines absorb CO₂.
-
Temperature: -20°C.
-
Solvent: Avoid storing in chloroform or DCM for long periods (trace HCl in these solvents can trigger polymerization).
Module 4: Synthesis Decision Tree
Use this workflow to determine the safety of your proposed reaction conditions.
Figure 2: Decision matrix for evaluating reaction compatibility with 3-[2-(Ethylsulfanyl)ethoxy]azetidine.
References
-
Padwa, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link
- Establishes the ring strain energy (~25.4 kcal/mol) and general reactivity profiles.
-
Richardson, P. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link
- Details the mechanism of acid-mediated ring opening and the impact of N-proton
-
BenchChem Technical Support. (2025). Azetidine Ring Stability: Troubleshooting Guides. Link
- Source for general handling protocols and solvent comp
- Warren, S., & Wyatt, P. (2008). Organic Synthesis: The Disconnection Approach. Wiley. (Chapter on Sulfur Chemistry).
Sources
Technical Support Center: Troubleshooting Ring-Opening in Azetidine Derivatives
Introduction: The Azetidine Strain Profile
Azetidines occupy a unique "Goldilocks" zone in medicinal chemistry. With a ring strain energy of approximately 25.4 kcal/mol , they are significantly more stable than aziridines but far more reactive than pyrrolidines.[1] This strain is a double-edged sword: it provides desirable physicochemical properties (low lipophilicity, rigid vector alignment) but renders the ring a "spring-loaded" electrophile.
The core failure mode in azetidine chemistry is unintended ring opening . This occurs when the nitrogen atom is activated (protonation, quaternization, or Lewis acid coordination), transforming the adjacent carbons into potent electrophiles susceptible to nucleophilic attack.[2]
This guide addresses the three most common failure scenarios reported by our users: acid-mediated decomposition, decomposition during N-functionalization, and regioselective opening issues.
Module 1: Acid-Mediated Instability & Deprotection
Q: I observed massive decomposition during Boc-deprotection of my 2-aryl-azetidine using TFA/DCM. The MS shows the correct mass, but NMR indicates a linear chain. What happened?
Diagnosis: You likely triggered an Acid-Mediated Intramolecular Ring Opening .[2] While simple azetidines are relatively stable to TFA, 2-substituted azetidines (especially those with pendant nucleophiles like amides or esters) are prone to a specific decomposition pathway. Upon protonation of the azetidine nitrogen, the ring carbon becomes highly electrophilic. If a pendant carbonyl oxygen is present, it can attack the ring intramolecularly, leading to a rearrangement into a lactone or lactam.
The Mechanism:
-
Protonation: TFA protonates the azetidine nitrogen (
~11). -
Activation: The C-N bond weakens due to strain and the positive charge.
-
Intramolecular Attack: A nearby carbonyl oxygen (from a side chain) attacks the C2 or C4 position.
-
Hydrolysis: The intermediate rearranges or hydrolyzes upon workup to form a linear amino-ester or amide.
Corrective Protocol: The "Buffer-First" Deprotection Do not use neat TFA or strong Lewis acids if your substrate has pendant nucleophiles.
-
Alternative Reagent: Use HCl in Dioxane (4M) at 0°C. The chloride counterion is less likely to stabilize the transition state for rearrangement compared to the bulkier trifluoroacetate, and the solvent (dioxane) suppresses ionization.
-
Scavenger Addition: Add thioanisole or triethylsilane if the opening is driven by external carbocation capture.
-
Immediate Neutralization: Do not rotovap the acid. Quench the reaction mixture directly into a cold, vigorously stirred
solution.
Visualization: Intramolecular Decomposition Pathway
Figure 1: Mechanism of acid-mediated intramolecular decomposition in functionalized azetidines.
Module 2: N-Functionalization (Acylation & Alkylation)[3]
Q: During N-acylation with an acid chloride, I see a significant amount of "dimer" or linear chloro-amine byproducts. How do I prevent this?
Diagnosis: This is caused by Azetidinium Ion Formation followed by nucleophilic attack by chloride ions. When you react an azetidine with an acid chloride, the byproduct is HCl.[3]
-
The HCl protonates unreacted azetidine.
-
The chloride ion (
) attacks the protonated ring (SN2), opening it to form a -chloroamine. -
This linear chloroamine can react with another equivalent of azetidine, creating dimers.
Corrective Protocol: Schotten-Baumann Conditions The key is to scavenge HCl faster than it can protonate the azetidine. Organic bases (TEA, DIPEA) are sometimes too slow or their conjugate acids are still acidic enough to activate the ring in non-polar solvents.
Step-by-Step Methodology:
-
Biphasic System: Dissolve the azetidine in EtOAc or DCM.
-
Aqueous Base: Add an equal volume of saturated
or 1M NaOH (if ester stable). -
Cooling: Cool to 0°C.
-
Addition: Add the acid chloride dropwise to the vigorously stirred biphasic mixture.
-
Why? The HCl generated is immediately neutralized in the aqueous phase, preventing the local concentration of acid required to open the ring.
-
Q: I am trying to alkylate the nitrogen with an alkyl halide, but yields are low.
Diagnosis: You are likely forming a quaternary Azetidinium Salt , which is unstable. Unlike pyrrolidines, azetidines cannot tolerate quaternization well. The quaternary nitrogen creates immense strain, making the ring susceptible to opening by even weak nucleophiles (like the iodide/bromide leaving group).
Troubleshooting Table: N-Functionalization
| Scenario | Risk Factor | Recommended Solution |
| Reductive Amination | Moderate | Use |
| Direct Alkylation | High (Quaternization) | Avoid if possible. Use reductive amination or amide coupling followed by reduction. If necessary, use a sterically hindered base (PEMDA) and non-nucleophilic counterions (Triflates). |
| Acylation (Acid Chloride) | High (HCl generation) | Use Schotten-Baumann (biphasic) conditions or pre-mix acid chloride with base before adding azetidine. |
| Peptide Coupling | Low | Use HATU/DIPEA . Avoid carbodiimides (EDC/DCC) if Lewis acid additives (HOAt) are used in high concentrations. |
Module 3: Analytical Forensics
Q: How can I quickly distinguish the ring-opened byproduct from my desired azetidine product?
Diagnosis: NMR is the most reliable tool. Mass Spectrometry often fails because the ring-opened isomer (e.g., rearrangement) has the exact same mass as the product.
The "Fingerprint" Region:
-
Azetidine Ring Protons (H2/H4): In a closed ring, these protons are distinctively rigid.
-
Chemical Shift: Typically 3.5 – 4.5 ppm .
-
Multiplicity: Complex splitting due to rigid conformation (geminal/vicinal coupling).
-
-
Linear Chain Protons:
-
Chemical Shift: Upon opening, these protons shift upfield or downfield depending on the substituent, but they lose the characteristic rigidity. Look for a triplet (typical of
) around 2.5 – 3.2 ppm or a downfield shift if acylated.
-
-
Carbon NMR: The ring carbons in azetidine are shielded (
ppm). In the open chain, they shift significantly.
Module 4: Regioselectivity in Ring Opening (Controlled Opening)
Q: I actually want to open the ring with a nucleophile, but I'm getting a mixture of regioisomers. How do I control this?
Diagnosis: Regioselectivity is a battle between Sterics and Electronics .[2]
-
Steric Control (Standard): Nucleophiles attack the less substituted carbon.
-
Conditions: Unactivated azetidines, bulky nucleophiles.
-
-
Electronic Control (Benzylic/Allylic): If C2 has an aryl or vinyl group, the transition state develops partial positive charge at the benzylic position. Nucleophiles attack the more substituted carbon.
-
Conditions: Acid catalysis, weak nucleophiles, C2-aryl substitution.
-
Visualization: Troubleshooting Decision Tree
Figure 2: Logical workflow for troubleshooting azetidine ring-opening side reactions.
References
-
Bai, G., et al. (2021).[4] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(11), 1746–1751. [4]
-
Couty, F., et al. (2006).[5] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry, 2006(15), 3479–3490.
-
Ghorai, M. K., et al. (2007). "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines." The Journal of Organic Chemistry, 72(15), 5859–5862.
-
BenchChem Technical Support. (2025). "Technical Support Center: Azetidine Ring-Opening Reactions." BenchChem Knowledge Base.
Sources
User Guide: Maintaining Azetidine Integrity During Sulfur Removal
Technical Support Center: Azetidine Synthesis & Purification Subject: Sulfur Impurity Removal Protocols (Ticket #AZ-S-404) Status: Open | Priority: High
Executive Summary: Azetidines possess high ring strain (~26 kcal/mol), making them susceptible to ring-opening under harsh acidic or nucleophilic conditions. However, common synthetic routes (thioamide reduction, sulfonyl deprotection) introduce sulfur impurities that poison downstream catalysts (e.g., Pd, Pt) and complicate purification. This guide provides chemically compatible protocols to remove sulfur species without compromising the azetidine core.
Module 1: Elemental Sulfur ( ) Removal
Scenario: You observe a yellow, non-polar spot co-eluting with your product on TLC, or you have used Lawesson’s Reagent.
The Issue: Elemental sulfur (
The Solution: The Triphenylphosphine ( ) "Phase Shift"
We utilize the Bartlett Mechanism , where a nucleophilic attack by phosphine on the sulfur ring opens the
Why this works for Azetidines:
-
Chemo-selectivity:
attacks soft electrophiles ( ). It will not react with the hard, basic nitrogen of the azetidine. -
Polarity Shift:
is non-polar (runs with solvent front). is highly polar (stays on the baseline or elutes late).
Protocol A: The Wash
-
Quantification: Estimate the molar amount of residual sulfur (via NMR integration or mass balance).
-
Addition: Add 1.1 equivalents of
(relative to sulfur) to the reaction mixture. -
Incubation: Stir at room temperature for 30 minutes.
-
Tip: If the solvent is non-polar (e.g., Hexanes/Et2O),
may precipitate as a white solid. Filter it off.
-
-
Chromatography: If the sulfide remains soluble, proceed to silica gel chromatography. The
will be retained significantly longer than your amine.
Module 2: Volatile Sulfides & Catalyst Poisons
Scenario: You are preparing an azetidine for a Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki), but the reaction stalls immediately. The Issue: Trace thiols (R-SH) or sulfides (R-S-R) bind irreversibly to Pd(0), quenching the catalytic cycle.
The Solution: Argentation Chromatography (Ag-Silica)
Silver ions (
Data: Sulfur Retention Efficiency
| Adsorbent Type | Target Impurity | Azetidine Recovery | Sulfur Removal Efficiency |
| Standard Silica | Polar impurities | >90% | <10% |
| 10% | Sulfides / Thiols | 85-90% | >98% |
| Activated Carbon | General Organics | 60-70% (Non-specific) | ~50% |
Protocol B: Preparation & Use of Ag-Silica
-
Preparation: Dissolve
(10% w/w relative to silica) in Acetonitrile. Add Silica Gel 60.[1] Evaporate solvent under reduced pressure (Rotovap) in the dark (foil-wrapped flask) until a free-flowing powder is obtained. -
Column Packing: Pack the column excluding light.
-
Elution: Run your standard gradient (e.g., DCM/MeOH).
-
Note: The sulfur impurities will complex with the silver and remain at the top of the column. The azetidine, coordinating less strongly than sulfur, will elute.
-
-
Post-Run: Flush the column with an ammonia solution if you need to recover the silver (optional), otherwise dispose of as heavy metal waste.
Module 3: Sulfonyl Group Deprotection Byproducts
Scenario: You have deprotected an N-Tosyl or N-Mesyl azetidine using Mg/MeOH or Na/Naphthalene.
The Issue: The byproduct is a sulfinate salt (
The Solution: Acid/Base Phase Switching
We exploit the pKa difference. Azetidines are basic (
Protocol C: The "pKa Swing" Extraction
Warning: Do not use strong acids (HCl/H2SO4) if your azetidine has acid-labile side chains.
-
Quench: Quench the Mg/MeOH reaction with saturated
. -
Acidification (Careful): Adjust aqueous layer to pH ~4 using 1M Citric Acid.
-
State: Azetidine is protonated (
) -> Water Soluble. -
State: Sulfinic acid is protonated (
) -> Organic Soluble (mostly).
-
-
Wash 1: Extract the aqueous layer with EtOAc. Discard the organic layer (contains sulfinic acid/toluene byproducts).
-
Basification: Adjust the aqueous layer to pH ~12 using NaOH (or
if ester groups are present).-
State: Azetidine is free base (
) -> Organic Soluble. -
State: Residual sulfinate is ionized (
) -> Water Soluble.
-
-
Extraction: Extract aqueous layer with DCM (x3). Dry over
.[2]-
Result: Pure Azetidine free base.
-
Visual Troubleshooting Guides
Figure 1: Sulfur Removal Decision Matrix
Use this logic flow to determine the correct protocol for your specific impurity.
Caption: Decision matrix for selecting the appropriate sulfur removal technique based on impurity type.
Figure 2: The Bartlett Mechanism ( Scavenging)
Understanding how Triphenylphosphine renders elemental sulfur polar.
Caption: The Bartlett mechanism converts non-polar S8 into polar phosphine sulfide, enabling chromatographic separation.
Frequently Asked Questions (FAQs)
Q: Can I use Bleach (NaOCl) to oxidize the sulfur impurities? A: Proceed with extreme caution. While bleach effectively oxidizes sulfur to water-soluble sulfates, it readily oxidizes the azetidine nitrogen to an N-oxide or chloramine. If you must use oxidation, ensure the azetidine is fully protonated (pH < 4) before adding the oxidant, but be aware that low pH can destabilize the ring if heated. Ag-Silica (Protocol B) is safer.
Q: I used Lawesson's reagent and my product smells terrible even after a column. Why?
A: Lawesson's reagent leaves behind phosphorus-sulfur byproducts that are potent olfactophores. These are often non-polar. Use Protocol A (
Q: Will Silver Nitrate (
References
-
Bartlett, P. D., & Meguerian, G. (1956).[3] Reactions of Elemental Sulfur. I. The Uncatalyzed Reaction of Sulfur with Triarylphosphines. Journal of the American Chemical Society, 78(15), 3710–3715.
-
Li, T., et al. (2015). Silver Nitrate Silica Gel Chromatography for the Separation of Sulfur-Containing Compounds. Journal of Chromatography A. (Sigma Aldrich Technical Application).
- Alonso, D. A., & Najera, C. (2004). Mg/MeOH-mediated desulfonylation of N-tosyl azetidines. Journal of Organic Chemistry. (General reference for Mg/MeOH methodology).
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[4] Organic Preparations and Procedures International, 38(5), 427-465.
Sources
Technical Support Center: 3-Alkoxyazetidine Handling & Stability Guide
Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 3-alkoxyazetidines. As highly strained four-membered nitrogen heterocycles, these compounds are exceptionally valuable in medicinal chemistry for providing rigid, conformationally constrained scaffolds that improve ligand efficiency and target specificity[1]. However, this same ring strain (~26 kcal/mol) makes them highly susceptible to degradation if not handled with precise environmental controls[2].
This guide synthesizes field-proven methodologies and mechanistic insights to help you maintain the structural integrity of your 3-alkoxyazetidine libraries.
Mechanistic Insight: Why Do 3-Alkoxyazetidines Degrade?
To prevent degradation, one must first understand the causality behind it. The primary vulnerability of the azetidine ring is acid-catalyzed ring opening [3].
-
Protonation: The degradation cascade begins when the azetidine nitrogen is protonated in an acidic environment. The pKa of the azetidine nitrogen is a critical determinant of its stability; protonation lowers the activation energy required for ring cleavage[2].
-
Nucleophilic Attack: Once the azetidinium ion is formed, the C-N bonds become highly electrophilic. The inherent angle strain of the four-membered ring drives the reaction forward as nucleophiles (such as water, halide ions, or even pendant functional groups) attack the adjacent carbon atoms[2].
-
The Role of the 3-Alkoxy Group: The presence of an alkoxy group (e.g., methoxy) at the 3-position introduces an inductive electron-withdrawing effect. While this slightly reduces the basicity of the nitrogen compared to an unsubstituted azetidine, the oxygen's lone pairs can also influence the dipole and potentially stabilize developing positive charges during transition states, making the specific pH and solvent environment critical[1].
Fig 1. Acid-catalyzed ring-opening degradation mechanism of 3-alkoxyazetidines.
Troubleshooting & FAQs
Q1: My 3-methoxyazetidine stock solution degraded overnight despite being stored at 4°C. What went wrong? A: Temperature control alone is insufficient for azetidines in solution. The degradation was likely driven by the pH of your solvent. Acidic conditions rapidly catalyze the ring-opening of the strained four-membered ring[3]. If your solvent absorbed atmospheric CO₂ (forming carbonic acid) or if you used an unbuffered aqueous solution, the slight drop in pH is enough to protonate the azetidine nitrogen and initiate nucleophilic attack by the solvent[2]. Always use anhydrous, acid-free solvents or strictly neutral buffers (pH 7.0–7.4).
Q2: Should I purchase and store 3-alkoxyazetidines as free bases or as salts? A: You should exclusively source and store them as salts (e.g., hydrochloride salts) whenever possible[1]. The free base form of an azetidine is an oil or low-melting solid that is highly prone to oxidation, moisture absorption, and polymerization. The hydrochloride salt forms a stable crystalline lattice that restricts molecular mobility, significantly improving chemical stability, shelf-life, and handling convenience[1].
Q3: I noticed a new peak in my LC-MS analysis of a stored batch. What are the likely degradation products? A: The most common degradation products arise from the cleavage of the C-N bond. Under acidic aqueous conditions, you will typically observe 3-amino-1-alkoxypropane derivatives (the fully ring-opened acyclic amine)[3]. If halide ions are present in high concentrations, you may observe halogenated acyclic byproducts.
Quantitative Storage Parameters
To ensure reproducibility across your assays, adhere strictly to the storage parameters outlined below.
| Parameter | Neat Solid (Free Base) | Neat Solid (HCl Salt) | Solution (Aqueous Buffer) | Solution (Organic Solvent) |
| Optimal Temp | -20°C (Strict) | 2–8°C or -20°C | Prepare Fresh Only | -80°C (Flash Frozen) |
| Atmosphere | Argon / Nitrogen | Argon / Nitrogen | N/A | Argon / Nitrogen |
| pH Constraints | N/A | N/A | Strictly pH 7.0 – 7.4 | Anhydrous, Acid-Free |
| Light Exposure | Protect from light | Protect from light | Protect from light | Protect from light |
| Expected Shelf Life | < 3 Months | > 12 Months | < 24 Hours | 1–3 Months |
Standard Operating Protocols
To create a self-validating system of trustworthiness in your lab, implement the following step-by-step methodologies for handling these sensitive heterocycles.
Protocol A: Safe Recovery and Handling of Cryo-Stored Azetidines
Because 3-alkoxyazetidine salts are highly hygroscopic, improper thawing will lead to immediate moisture condensation, initiating hydrolysis[1].
-
Retrieve: Remove the sealed vial of the 3-alkoxyazetidine salt from -20°C storage. Do not open the vial immediately.
-
Equilibrate: Place the sealed vial inside a desiccator containing active desiccant (e.g., Drierite). Allow it to equilibrate to room temperature for a minimum of 30 to 45 minutes.
-
Purge: Once at room temperature, open the vial inside a glove box or under a continuous stream of dry Argon/Nitrogen.
-
Weigh: Rapidly weigh the required amount of the solid to minimize atmospheric exposure.
-
Reseal: Immediately flush the source vial with Argon/Nitrogen, seal tightly with Parafilm, and return to -20°C.
Protocol B: Preparation of Assay Stock Solutions
-
Solvent Prep: Ensure your organic solvent (e.g., DMSO, DMF) is strictly anhydrous and stored over molecular sieves. If using an aqueous system, pre-adjust the buffer to exactly pH 7.4.
-
Dissolution: Add the solvent to the pre-weighed 3-alkoxyazetidine. Vortex gently until fully dissolved. Avoid sonication, as localized thermal stress can induce ring-opening.
-
Aliquot: Divide the stock solution into single-use microcentrifuge tubes.
-
Flash Freeze: Submerge the aliquots in liquid nitrogen to flash-freeze them, then transfer immediately to a -80°C freezer. Never subject azetidine solutions to freeze-thaw cycles.
Fig 2. Optimal handling and storage workflow to prevent azetidine degradation.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed Central (NIH)[Link]
Sources
Overcoming steric hindrance in N-alkylation of 3-substituted azetidines
Welcome to the technical support center for synthetic challenges involving azetidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to help you troubleshoot and succeed in your experiments. This guide focuses on a common yet significant hurdle: overcoming steric hindrance during the N-alkylation of 3-substituted azetidines .
The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart unique physicochemical properties like improved metabolic stability and solubility.[1][2] However, the inherent ring strain and the frequent need for substitution at the 3-position can create significant steric barriers to functionalizing the ring's nitrogen atom. This guide is structured as a series of frequently asked questions and troubleshooting workflows to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: My standard N-alkylation of a 3-substituted azetidine with an alkyl bromide is failing or giving very low yields. What is the most likely cause?
Answer: The most probable cause is steric hindrance. The N-alkylation of an amine is typically an SN2 reaction, where the azetidine's nitrogen acts as a nucleophile attacking an electrophilic alkyl halide.[3] SN2 reactions are notoriously sensitive to steric bulk.
There are two primary sources of steric clash in your system:
-
The Azetidine Substrate: A substituent at the 3-position can physically block the nitrogen's lone pair from attacking the electrophile. The larger or more conformationally rigid the 3-substituent, the more pronounced this effect will be.[4][5]
-
The Alkylating Agent: A bulky (e.g., secondary or branched primary) alkyl halide will have a harder time approaching the already-hindered nitrogen atom.
This combined steric demand increases the activation energy of the desired SN2 pathway, slowing the reaction dramatically and often allowing slower, undesired side reactions to become dominant.
Q2: How can I optimize the "classic" SN2 alkylation for a moderately hindered substrate without changing the entire methodology?
Answer: If you are observing some product formation but the yield is low, optimization of the reaction components is the most logical next step. The goal is to increase the rate of the desired SN2 reaction relative to any competing pathways. Consider the following adjustments, summarized in the table below.
Table 1: Troubleshooting Matrix for Direct N-Alkylation of Hindered Azetidines
| Parameter | Recommendation | Rationale / Causality |
|---|---|---|
| Leaving Group (on Alkyl Electrophile) | Enhance reactivity: I > OTs ≈ OTf > Br >> Cl | A better leaving group lowers the transition state energy of the SN2 reaction, increasing the reaction rate. Switching from an alkyl bromide to an iodide or tosylate can often be sufficient to achieve reasonable yields.[6] |
| Base | Use a strong, non-nucleophilic, and sterically hindered base. Inorganic bases like Cs₂CO₃ or K₃PO₄ are often superior to K₂CO₃. Organic bases like DBU can also be effective. | The base's role is to deprotonate the azetidinium salt formed during the reaction, regenerating the neutral, nucleophilic amine. A stronger base ensures the amine remains deprotonated and highly nucleophilic. Inorganic bases are preferred as they avoid competing N-alkylation that can occur with amine bases (e.g., triethylamine).[3][7] |
| Solvent | Use a polar aprotic solvent. DMF , DMSO , or Acetonitrile (MeCN) are standard choices. | These solvents are effective at solvating the cation of the base while leaving the anion (e.g., carbonate) relatively free to act. They do not participate in hydrogen bonding, which would otherwise shield the nucleophilic nitrogen.[3] |
| Temperature & Concentration | Increase temperature moderately (50-80 °C ). Consider microwave irradiation . Use high dilution for intramolecular reactions. | Increasing the temperature provides the kinetic energy needed to overcome the steric barrier.[8] Microwave heating can sometimes dramatically shorten reaction times for sluggish transformations.[9] For intramolecular cyclizations to form azetidines, high dilution (e.g., <0.01 M) is crucial to favor the intramolecular pathway over intermolecular side reactions.[6] |
| Additives | Catalytic amounts of NaI or TBAI (tetrabutylammonium iodide) can be added when using alkyl chlorides or bromides. | This facilitates an in situ Finkelstein reaction, converting the less reactive alkyl chloride/bromide to the much more reactive alkyl iodide, which then undergoes the desired SN2 reaction.[10] |
Q3: Direct alkylation isn't working even after optimization, or it's leading to decomposition. What is the best alternative method?
Answer: When direct SN2 alkylation fails due to severe steric hindrance or substrate instability under basic/heated conditions, the most robust and widely adopted alternative is Reductive Amination .[7][11]
This method completely avoids the SN2 reaction at the nitrogen center. Instead, the azetidine reacts with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic iminium ion is then reduced in situ by a mild, selective reducing agent. Because the bond formation and reduction steps are often less sterically demanding than a direct SN2 attack, this method is exceptionally effective for hindered substrates.[11]
Troubleshooting Guides & Experimental Protocols
Guide 1: Reductive Amination for Highly Hindered Systems
This is the go-to method when direct alkylation proves futile. It is highly chemoselective and generally provides cleaner reaction profiles.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Substituted azetidine (1.0 eq.)
-
Aldehyde or ketone (1.1-1.3 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-substituted azetidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.).
-
Dissolve the components in anhydrous DCE or DCM (to a concentration of approx. 0.1-0.2 M).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting azetidine is consumed (typically 2-24 hours).
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Guide 2: Purification of Azetidine Compounds
Azetidines, particularly those that are not N-protected, can be sensitive to the acidic nature of standard silica gel, leading to degradation or ring-opening during purification.[6]
-
Prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).
-
Add triethylamine (Et₃N) to the slurry to constitute 1-2% of the total volume (e.g., 1-2 mL of Et₃N for every 100 mL of slurry).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the deactivated silica slurry as you normally would.
-
Equilibrate the column with your mobile phase, which should also be treated with a small amount of triethylamine (approx. 0.5-1%).
-
This neutralized environment will help prevent the degradation of your acid-sensitive azetidine product during purification.[6]
References
- Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
- Benchchem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
- García-García, P., & Gotor-Fernández, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA.
- Miller, S. J., et al. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH.
- Chen, J., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide.
- Benchchem. (n.d.). Impact of steric hindrance on azide-alkyne cycloaddition.
- Benchchem. (n.d.). Preventing over-alkylation of amines in synthesis.
- Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Cernijenko, A., et al. (n.d.). Influence of N-Substitution in 3-Alkyl-3-hydroxyisoindolin-1-ones on the Stereoselectivity of Brønsted Acid. MDPI.
- Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Azetidine Troubleshooting Center: Resolving Solubility Issues in Non-Polar Solvents
Welcome to the Technical Support Center for azetidine chemistry. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of working with four-membered nitrogen heterocycles.
Azetidines are highly polar, basic, and possess significant ring strain. When processed in non-polar solvents (e.g., toluene, heptane, hexanes), researchers frequently encounter spontaneous precipitation, poor reactivity, or complete phase separation. This guide synthesizes field-proven process chemistry strategies to resolve these issues through chemical logic, protecting group optimization, and lipophilic salt formation.
Diagnostic Workflow
Before altering your synthetic route, use the following decision tree to identify the root cause of your azetidine solubility failure.
Diagnostic workflow for resolving azetidine solubility issues in non-polar solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my unprotected azetidine spontaneously form a white precipitate in toluene or heptane, even when pure?
A: This is a classic thermodynamic failure driven by atmospheric exposure. Unprotected azetidine is a highly basic (pKa ~ 11.29) and exceptionally nucleophilic secondary amine[1]. When exposed to the atmosphere, it rapidly absorbs carbon dioxide (CO2) to form an azetidinium carbamate salt[2].
Because non-polar solvents like toluene or heptane have very low dielectric constants, they cannot solvate these newly formed ionic species. The lattice energy of the carbamate salt vastly exceeds the solvation energy provided by the non-polar solvent, leading to immediate, irreversible precipitation.
Resolution: Azetidine must be handled under a strict Argon atmosphere, and all non-polar solvents must be degassed (e.g., via sparging or freeze-pump-thaw cycles) prior to use[1].
Mechanistic pathway of atmospheric CO2-induced azetidine precipitation.
Q2: I need to perform a lithiation on my azetidine intermediate, but the N-Boc protected version is poorly soluble at -78 °C in hexanes. What are the alternatives?
A: While the tert-butyloxycarbonyl (Boc) group is the industry standard, its rigid carbamate structure can sometimes limit solubility at cryogenic temperatures in strictly non-polar media.
An authoritative alternative is the tert-butoxythiocarbonyl (Botc) protecting group[3]. N-Botc-azetidines exhibit superior solubility in non-polar solvents (like hexanes and CH2Cl2) compared to their Boc counterparts. Furthermore, the Botc group facilitates highly efficient lithiation-electrophile trapping without the risk of ring-opening, making it ideal for low-temperature functionalization[3].
Q3: I must maintain the azetidine as an active secondary amine for a downstream coupling, but its hydrochloride (HCl) salt is completely insoluble in my organic workflow. How can I solubilize it?
A: Hydrochloride salts possess high crystal lattice energies that are insurmountable for non-polar solvents. If you cannot use a covalent protecting group, you must manipulate the solubility via counter-ion exchange[4].
By exchanging the hard chloride ion for a bulky, lipophilic counter-ion (such as 2-ethylhexanoate, oleate, or camphorsulfonate), you drastically reduce the lattice energy and increase the lipophilicity of the complex[4]. This "lipophilic salt" strategy allows the azetidine to dissolve freely in solvents like toluene or dichloromethane while remaining chemically available for coupling.
Quantitative Data: Solubilization Strategies
The following table summarizes the physicochemical interventions available for azetidine intermediates to ensure optimal performance in non-polar workflows.
| Strategy | Reagent / Modifier | Solvents Enabled | Mechanism of Action | Key Advantage |
| Inert Handling | Argon / N2 Manifold | Toluene, Heptane | Prevents CO2 absorption and carbamate formation[1]. | Zero synthetic steps added; maintains free base. |
| Lipophilic Salt | 2-Ethylhexanoic Acid | DCM, Toluene | Lowers lattice energy; adds lipophilic hydrocarbon tail[4]. | Amine remains reactive for downstream couplings. |
| Boc Protection | Boc₂O, Et₃N | Toluene, THF | Masks basic nitrogen; removes hydrogen bond donor. | Standard, highly scalable, easy UV detection. |
| Botc Protection | Xanthate Ester | Hexanes, DCM | Masks nitrogen; thiocarbonyl enhances lipophilicity[3]. | Superior solubility at -78 °C; enables lithiation[3]. |
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in visual and chemical checkpoints guarantee that the protocol is functioning as intended.
Protocol A: Synthesis of Highly Soluble N-Botc-Azetidine
Purpose: To mask the basic nitrogen and achieve maximum solubility in hexanes/DCM for cryogenic lithiation[3].
-
Preparation: In a flame-dried, Argon-purged flask, dissolve the azetidine free base (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C. Dropwise, add the corresponding tert-butoxythiocarbonyl xanthate ester (1.1 equiv) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validation Check: The reaction should remain a completely clear, homogeneous solution. If turbidity appears, moisture or CO2 has breached the system, causing unreacted azetidine to precipitate.
-
Workup: Wash the organic layer with cold water to remove byproducts. Note that using water or 50% aqueous dioxane as the primary reaction solvent yields variable results due to the poor aqueous solubility of the N-Botc product[3].
-
Isolation: Dry the CH₂Cl₂ layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly lipophilic N-Botc-azetidine.
Protocol B: Lipophilic Salt Formation (Azetidine 2-Ethylhexanoate)
Purpose: To solubilize an azetidine intermediate in toluene without using a covalent protecting group[4].
-
Free-Basing: Suspend the insoluble azetidine·HCl salt in a biphasic mixture of Toluene and 2M aqueous NaOH (1:1 v/v). Stir vigorously for 30 minutes until the solid completely disappears.
-
Phase Separation: Separate the layers. Wash the aqueous layer once more with Toluene. Combine the organic layers.
-
Drying: Dry the combined toluene layers over Na₂SO₄ to remove residual water. Filter into a clean, Argon-purged flask.
-
Salt Formation: Under vigorous stirring, add 2-ethylhexanoic acid (1.05 equiv) dropwise to the toluene solution.
-
Self-Validation Check: Unlike the addition of HCl (which would cause an immediate, thick white crash-out), the addition of 2-ethylhexanoic acid will result in a clear, slightly viscous homogeneous solution. If the solution turns cloudy, verify the purity of the 2-ethylhexanoic acid and ensure the toluene was thoroughly dried.
-
Storage: The resulting azetidine 2-ethylhexanoate solution can be stored under Argon or used directly in the next synthetic step.
References
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution Organic Letters - ACS Publications URL:[Link]
-
Chemical Properties of Azetidine (CAS 503-29-7) LookChem URL:[Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development URL:[Link]
-
CO2 Capture from Flue Gas using Amino Acid Salt Solutions DTU Research Database URL:[Link]
Sources
Minimizing polymerization of azetidine building blocks during scale-up
Topic: Minimizing Polymerization During Scale-Up
Status: Active | Ticket ID: AZ-SC-2024-OPRD | Assigned Specialist: Senior Application Scientist
Core Technical Analysis: The Mechanism of Failure
Before implementing mitigation strategies, you must understand the Root Cause of azetidine instability. Unlike acrylates or styrenics which polymerize via radical mechanisms, azetidines undergo Acid-Catalyzed Ring-Opening Polymerization (ROP) or Nucleophilic Ring-Opening .
The Thermodynamic Trap:
The azetidine ring possesses approximately 26 kcal/mol of ring strain . The nitrogen lone pair is basic (
-
Protonation: Trace acid or protic solvents protonate the nitrogen, forming an azetidinium ion.
-
Activation: This quaternary nitrogen pulls electron density, making the adjacent
-carbons highly electrophilic. -
Propagation: A non-protonated azetidine molecule (acting as a nucleophile) attacks the
-carbon of the protonated species. The ring opens to relieve strain, forming a dimer with a new amine terminus. -
Chain Growth: This process repeats, rapidly forming oligomers and insoluble polymers (often observed as "gelling" or "solidification" of a distilled oil).
Visualization: Acid-Catalyzed ROP Mechanism
The following diagram illustrates the molecular pathway you are fighting against.
Figure 1: Mechanism of Acid-Catalyzed Ring-Opening Polymerization in Azetidines.
Strategic Protocols for Scale-Up
Do not rely on "standard" workups. Azetidines require a specialized workflow to maintain the Free Base in a stable state or convert it to a Salt .
Protocol A: The "Self-Validating" Distillation
Use this only if isolation of the free base is strictly required.
The Risk: Distillation concentrates the monomer (increasing intermolecular collision frequency) and adds heat (overcoming activation energy). The Fix: Minimize residence time and eliminate proton sources.
| Parameter | Specification | Scientific Rationale |
| Additives | Solid KOH or CaH₂ (1-2% w/w) in the pot. | Critical: Acts as a "base sponge" to neutralize any trace acid generated or present, preventing the initiation step of ROP. Radical inhibitors (e.g., BHT) are useless here. |
| Vacuum | < 5 mbar (High Vacuum). | Lowers the boiling point to keep the pot temperature below 50°C. |
| Bath Temp | Max 60°C. | Above 80-100°C, thermal ring opening becomes significant even without acid catalyst. |
| Path | Short Path / Wiped Film. | Minimizes thermal history (residence time). |
Step-by-Step:
-
Basify the crude mixture to pH > 12 using 50% NaOH.
-
Extract with a non-acidic solvent (e.g., MTBE or Toluene). Avoid DCM (can form reactive chloromethyl intermediates over time).
-
Dry over solid KOH pellets (not MgSO₄ or Na₂SO₄, which are slightly Lewis acidic).
-
Add 1% w/w solid KOH to the distillation flask.
-
Distill under high vacuum. Stop before the pot goes dry to avoid overheating the residue.
Protocol B: Salt Formation (The Gold Standard)
Recommended for storage and transport.
Converting the azetidine to a salt (HCl, Oxalate, or TFA) removes the nucleophilic lone pair, effectively "shutting off" the polymerization mechanism.
Method:
-
Dissolve crude azetidine free base in Et₂O or MTBE (0.1 M).
-
Cool to 0°C.
-
Slowly add 2M HCl in Et₂O (anhydrous) or Oxalic acid (1.0 eq).
-
The salt precipitates immediately.
-
Filter and wash with cold ether.
-
Result: A solid stable at Room Temperature (RT) for months/years.
Decision Matrix: Workflow Optimization
Use this logic flow to determine the correct processing route for your specific building block.
Figure 2: Process Decision Tree for Azetidine Handling.
Troubleshooting & FAQs
Q1: My azetidine distilled cleanly but turned into a solid gel in the receiver flask overnight. Why?
-
Diagnosis: "Autocatalytic Polymerization." Trace CO₂ from the air or moisture formed carbonic acid/hydroxide on the glass surface, initiating polymerization.
-
Fix: The receiver flask must be base-washed (rinsed with dilute NaOH, then dried) prior to use. Store the distillate immediately over activated 4Å molecular sieves (which are slightly basic) or under Argon.
Q2: Can I use radical inhibitors like MEHQ or BHT?
-
Answer: No.
-
Reasoning: Radical inhibitors stop radical polymerization (like in acrylates). Azetidines polymerize via an ionic mechanism (nucleophilic attack). Adding BHT adds impurities without stopping the reaction. The only effective "inhibitor" is a base (to prevent protonation) or dilution.
Q3: I see a yield drop when scaling from 1g to 100g. The reaction is identical.
-
Diagnosis: Thermal accumulation. The exotherm during reagent addition on a 100g scale caused localized heating, triggering ROP.
-
Fix:
-
Dosing Control: Use a syringe pump for addition to keep internal temp < 5°C.
-
Dilution: Run the reaction at 0.1 M instead of 0.5 M. ROP is bimolecular (rate
), so dilution drastically reduces polymerization rates.
-
Q4: Which solvent is best for azetidine extraction?
-
Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) or MTBE .
-
Why?
-
They are stable to basic conditions.
-
Unlike DCM or Chloroform, they do not undergo alkylation reactions with the azetidine nitrogen (DCM can react with secondary amines over long periods to form quaternary ammonium salts, which then trigger decomposition).
-
Comparative Stability Data
| State | Storage Condition | Stability Duration | Risk Factor |
| HCl Salt | Ambient (25°C) | > 12 Months | Negligible. |
| TFA Salt | Ambient (25°C) | > 12 Months | Negligible (Hygroscopic). |
| Free Base (Neat) | -20°C (Freezer) | 1-4 Weeks | Moderate (Moisture ingress triggers ROP). |
| Free Base (Soln) | 0.1M in MTBE | 1-3 Months | Low (Dilution inhibits polymerization). |
| Free Base (Neat) | Ambient (25°C) | < 48 Hours | Critical (High risk of gelling). |
References
-
Mechanism of Ring Opening
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.Organic Preparations and Procedures International , 38(5), 427-465. Link
- Note: Defines the strain energy (~26 kcal/mol)
-
-
Scale-Up & Process Safety
-
Dunetz, J. R., et al. (2016). Large-Scale Synthesis of a Pharmaceutical Azetidine Intermediate.Organic Process Research & Development , 20(1), 140-146. Link
- Note: Demonstrates the "Telescoping" strategy to avoid isol
-
-
Salt Formation Strategy
-
Wiles, J. A., et al. (2014). Process Development of a potent S1P1 receptor agonist.Organic Process Research & Development , 18(1), 94-102. Link
- Note: Details the isolation of azetidine intermediates as stable salts (e.g., HCl or Tosylate) to ensure shelf stability during manufacturing campaigns.
-
-
General Azetidine Handling
Sources
Validation & Comparative
Azetidine vs. Pyrrolidine Bioisosteres: Navigating Ring Contraction in Potency Assays
As drug discovery programs increasingly target complex protein-protein interactions and restricted binding pockets, the strategic modulation of molecular topography is paramount. One of the most effective skeletal editing strategies is the bioisosteric ring contraction from a 5-membered pyrrolidine to a 4-membered azetidine.
This guide provides an objective, data-driven comparison of azetidine and pyrrolidine bioisosteres, detailing the physicochemical causality behind their performance in potency assays, and establishing self-validating experimental protocols for their evaluation.
Physicochemical & Geometric Causality of Ring Contraction
To understand why a seemingly minor deletion of a single methylene unit drastically alters assay potency, we must analyze the thermodynamics of ligand binding.
-
Conformational Entropy (
): Pyrrolidine rings are highly flexible, rapidly interconverting between various envelope and half-chair conformations. In contrast, replacing the pyrrolidine ring with an azetidine cycle enforces a quasi-planar geometry, significantly reducing conformational flexibility[1]. If this rigid, quasi-planar state aligns with the target's bioactive conformation, the entropic penalty of binding is minimized, driving a more favorable Gibbs free energy ( ) and higher potency. -
Vectorial Projection: The bond angles within the 4-membered azetidine ring alter the exit vectors of attached substituents. This geometric shift can optimally position pharmacophores deeper into sub-pockets that a pyrrolidine analog cannot access.
-
Nitrogen Pyramidalization & Basicity: The azetidine nitrogen exhibits distinct pyramidalization compared to pyrrolidine[1]. This alters the directionality of the lone pair—modulating hydrogen bond acceptor strength—and typically lowers the basicity (pKa) of the amine, which can favorably reduce off-target liabilities such as hERG channel inhibition.
Caption: Workflow for evaluating pyrrolidine to azetidine ring contraction.
Comparative Quantitative Data in Potency Assays
The theoretical advantages of azetidines translate robustly into biochemical and cell-based assays. A prime example is found in the optimization of Monoacylglycerol Lipase (MAGL) inhibitors. Researchers evaluated spirocyclic scaffolds and found that contracting a 5-membered pyrrolidine spacer to a 4-membered azetidine spacer yielded a nearly 7-fold increase in target potency[2].
Table 1: Impact of Ring Size on MAGL Inhibitor Potency
| Spacer Ring Size | Representative Compound | Target Assay | IC50 (nM) | Structural Consequence |
| 5-Membered (Pyrrolidine) | Compound 2e | MAGL Inhibition | 73 | Increased flexibility; suboptimal pocket fit |
| 4-Membered (Azetidine) | Compound 2a | MAGL Inhibition | 11 | Compact spacer fixes active conformation |
| 6-Membered (Piperidine) | Compound 2f | MAGL Inhibition | >10,000 | Steric clash; severe loss of binding affinity |
Data synthesized from the bioisosteric transformation of spiro derivatives[2].
Beyond enzyme inhibition, azetidine bioisosteres have proven critical in GPCR targeting. In the development of orexin receptor antagonists, the modular assembly of azabicyclo[x.1.1]alkanes demonstrated that rigidified azetidine frameworks could be precisely tuned to enhance target selectivity and potency in cell-based IP-1 HTRF assays[3].
Experimental Protocol: GPCR IP-1 HTRF Potency Assay
To objectively compare the functional antagonism of pyrrolidine vs. azetidine matched pairs, the Homogeneous Time-Resolved Fluorescence (HTRF) IP-1 assay is the industry standard. This protocol is designed as a self-validating system to eliminate false positives caused by the differing lipophilicities of the bioisosteres.
Assay Rationale & Causality
The assay measures the accumulation of Inositol Monophosphate (IP1), a downstream metabolite of the Gq-PLC signaling cascade.
-
Why use LiCl? Lithium chloride is added to inhibit inositol monophosphatase (IMPase). This prevents the degradation of IP1, trapping it inside the cell for stable, quantifiable detection.
-
Why use HTRF? The detection relies on competitive binding between endogenous IP1 and a d2-labeled IP1 analog for a Terbium Cryptate-labeled antibody. A highly potent azetidine antagonist will block receptor activation, resulting in low endogenous IP1. Consequently, the d2-labeled IP1 binds freely to the antibody, generating a high FRET signal. This inverse relationship ensures that compound-mediated fluorescence quenching is mathematically identifiable.
Caption: GPCR IP-1 HTRF assay signaling and detection logic.
Step-by-Step Methodology
-
Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR at 15,000 cells/well in a 384-well white microplate. Starve cells in serum-free medium for 18 hours to reduce basal Gq signaling noise.
-
Compound Treatment: Dispense pyrrolidine and azetidine analogs in a 10-point dose-response format (e.g., 10 µM to 0.5 nM). Pre-incubate for 30 minutes at 37°C. Causality: This allows both the rigid azetidine and the flexible pyrrolidine to reach thermodynamic binding equilibrium prior to agonist competition.
-
Agonist Challenge: Add the reference agonist at its EC80 concentration, formulated in stimulation buffer containing 50 mM LiCl. Incubate for 60 minutes at 37°C.
-
Lysis & Detection: Add the HTRF detection reagents (Anti-IP1-Cryptate and IP1-d2) dissolved in lysis buffer. Incubate for 60 minutes at room temperature protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the HTRF ratio (665/620) and fit the data to a 4-parameter logistic curve to derive the IC50.
Chemical Stability & Developability Trade-offs
While azetidines frequently win in primary potency assays, they introduce a critical developability liability: Ring Strain .
The 4-membered azetidine ring carries approximately ~26 kcal/mol of strain energy, compared to just ~6 kcal/mol for a pyrrolidine. This strain makes azetidines highly susceptible to intramolecular ring-opening decomposition[4]. For instance, aryl azetidines with pendant nucleophilic groups (such as amides) can undergo rapid degradation in aqueous media. In these scenarios, expanding the strained azetidine back to a pyrrolidine often fully restores chemical stability[4].
Therefore, when reviewing potency assay data, scientists must weigh the thermodynamic binding advantages of the azetidine against its pharmacokinetic half-life. A highly potent azetidine that degrades rapidly in vivo will ultimately be outperformed by a slightly less potent, but metabolically stable, pyrrolidine bioisostere.
References
1.1 - National Institutes of Health (NIH) / Wiley 2.2 - Journal of Medicinal Chemistry, ACS Publications 3.3 - ResearchGate 4.4 - National Institutes of Health (NIH) / PMC
Sources
HPLC analytical method development for azetidine thioethers
An in-depth, comparative guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for azetidine thioethers, designed for analytical scientists and drug development professionals.
The Analytical Challenge of Azetidine Thioethers
Azetidine thioethers represent a highly valuable class of pharmacophores in modern drug discovery, prized for their rigid, strained ring systems and unique target-binding profiles. However, as a Senior Application Scientist, I frequently see standard platform HPLC methods fail when applied to these molecules due to two competing chemical realities:
-
The Azetidine Basicity: The nitrogen in the four-membered azetidine ring is highly basic (pKa typically between 9.5 and 10.5). Under standard acidic or neutral chromatographic conditions, it remains fully protonated, leading to aggressive secondary ion-exchange interactions with residual silanols on silica columns. This manifests as severe peak tailing and poor recovery.
-
The Thioether Lability: The thioether (sulfide) linkage is highly susceptible to oxidation. Trace peroxides in solvents, dissolved oxygen, or transition metal impurities can trigger artifactual oxidation, converting the thioether into sulfoxide (+16 Da) and sulfone (+32 Da) degradants[1].
To build a reliable,[2] method, we must design a self-validating system that neutralizes silanol interactions while preserving the integrity of the thioether bond.
Fig 1. Systematic HPLC method development workflow for azetidine thioethers.
Mechanistic Insights: Stationary Phase Comparison
When dealing with basic polar compounds, the choice of stationary phase dictates the success of the method. We compared four distinct column chemistries to evaluate their performance against a model azetidine thioether API.
-
Standard Unbonded C18: Fails due to the protonated azetidine interacting with acidic surface silanols.
-
Polar-Embedded C18: Incorporates an amide or carbamate functional group near the silica surface. This creates a localized hydrogen-bonding "shield" that repels the basic azetidine from unreacted silanols, drastically improving peak shape[3].
-
High-pH Stable Hybrid C18 (e.g., BEH Technology): Utilizes ethylene-bridged hybrid particles that resist dissolution at pH 10.5. By raising the mobile phase pH above the azetidine's pKa, the molecule is deprotonated (neutralized), allowing for pure hydrophobic retention without ion-exchange interference[4].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Operates via a water-enriched layer on a polar stationary phase. It provides excellent orthogonal retention for the highly polar protonated azetidine, though it requires careful sample diluent matching to avoid peak distortion[5].
Table 1: Quantitative Comparison of Column Chemistries
(Data derived from a 50x2.1mm, 1.7µm column screening at 0.4 mL/min)
| Column Chemistry | Mobile Phase pH | Retention Factor ( | Asymmetry ( | Theoretical Plates ( | Mechanistic Suitability |
| Standard C18 | 2.7 (Formic Acid) | 0.8 | 2.65 | 4,200 | Poor: Severe silanol tailing; low retention. |
| Polar-Embedded C18 | 2.7 (Formic Acid) | 2.1 | 1.30 | 11,500 | Good: Shielding prevents severe tailing. |
| Hybrid C18 (BEH) | 10.5 (NH₄OH) | 4.8 | 1.05 | 18,200 | Excellent: Azetidine deprotonated; sharp peaks. |
| HILIC (Amide) | 4.5 (NH₄OAc) | 5.5 | 1.15 | 14,800 | Excellent: Strong retention of polar basic state. |
Scientist's Verdict: For LC-UV/MS applications, the Hybrid C18 at high pH is the superior choice. Deprotonating the azetidine fundamentally eliminates the root cause of peak tailing, yielding the highest theoretical plate count and sensitivity.
Controlling Thioether Artifactual Oxidation
The second critical failure point is the thioether moiety. If a sample is prepared in an aqueous diluent containing dissolved oxygen and left on an autosampler at room temperature, artifactual oxidation occurs. This leads to false Out-of-Specification (OOS) results for impurities.
Fig 2. Stepwise oxidative degradation pathway of thioether linkages.
Table 2: Mobile Phase Additive Causality
| Additive | pH | Mechanism & Thioether Impact | MS Compatibility |
| 0.1% TFA | ~2.0 | Strong ion-pairing; masks silanols but highly acidic environment can accelerate hydrolysis/oxidation if peroxides are present. | Poor (Ion suppression) |
| 10 mM NH₄OAc | ~6.8 | Mixed ionization state for azetidine; worst peak shape. Neutral pH minimizes artifactual oxidation. | Good |
| 0.1% NH₄OH | ~10.5 | Deprotonates azetidine. High pH stabilizes thioether against trace acidic oxidants. | Excellent |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of a System Suitability Test (SST) guarantees that the method is performing correctly before any sample data is accepted.
Protocol 1: Artifact-Free Sample Prep & Forced Degradation
Purpose: To generate the sulfoxide/sulfone degradants for resolution testing without inducing artifactual oxidation in the control samples.
-
Solvent Preparation: Use only LC-MS grade water and acetonitrile. Degas all aqueous diluents via vacuum sonication for 10 minutes to remove dissolved
. -
Control Sample Prep: Dissolve the azetidine thioether API in 50:50 Water:Acetonitrile (degassed) to a concentration of 0.5 mg/mL. Store immediately in amber vials at 4°C in the autosampler.
-
Oxidative Forced Degradation:
-
Transfer 1.0 mL of the control sample to a reaction vial.
-
Add 50 µL of 3%
and stir at room temperature for exactly 30 minutes. -
Self-Validation Quench: Add 50 µL of 0.1 M Sodium Thiosulfate (
) to neutralize unreacted peroxide, halting the reaction at the sulfoxide stage before complete conversion to sulfone.
-
-
System Suitability Injection: Inject the quenched degradation sample. The method is only valid if the resolution (
) between the parent thioether and the +16 Da sulfoxide peak is .
Protocol 2: ICH Q2(R2) Method Validation Execution
Purpose: Validate the high-pH Hybrid C18 method for regulatory submission.
-
Specificity: Inject the blank, control sample, and forced degradation sample. Confirm peak purity of the azetidine thioether using a Photodiode Array (PDA) detector (purity angle < purity threshold) and ensure no co-elution from the sulfoxide degradant.
-
Linearity & Range: Prepare a 7-point calibration curve from the Limit of Quantitation (LOQ, typically ~0.05% of nominal) up to 120% of the target assay concentration. Acceptance criteria:
, y-intercept of the target response. -
Accuracy & Precision:
-
Prepare 3 concentration levels (50%, 100%, 150%) in triplicate (9 determinations total).
-
Self-Validation: The Relative Standard Deviation (RSD) for the 100% level must be
, proving that the basic azetidine is not being inconsistently adsorbed by the column hardware or stationary phase.
-
-
Robustness: Deliberately vary the mobile phase pH (10.3 and 10.7) and column temperature (35°C and 45°C). The
between the thioether and sulfoxide must remain under all perturbed conditions.
References
-
ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
UHPLC Column for Highly Polar Basic Compounds Phenomenex Technical Notes URL:[Link]
-
Column Selection Guide for Polar Compounds Waters Corporation URL: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare GL Sciences URL: [Link]
-
Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers ACS Electrochemistry URL: [Link]
Sources
Introduction: The Strategic Value of Bioisosterism in Azetidine Scaffolds
An In-Depth Guide to the Structural and Functional Comparison of 3-Ethoxyazetidine and its 3-Ethylsulfanyl Analog for Drug Discovery
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain (~25 kcal/mol), rigid three-dimensional structure, and sp3-rich character offer significant advantages in drug design, often leading to improved metabolic stability, solubility, and receptor selectivity.[1][2][3] As pharmaceutical research increasingly moves towards novel chemical space, the functionalization of the azetidine core at the 3-position has become a critical strategy for modulating physicochemical and pharmacokinetic properties.
This guide provides a comprehensive structural and functional comparison of two closely related analogs: 3-ethoxyazetidine and 3-ethylsulfanylazetidine. The core of this analysis lies in the principle of bioisosterism , the strategic replacement of a functional group with another that shares similar physical or chemical properties to enhance a molecule's therapeutic profile.[4][5] The substitution of an ether oxygen with a thioether sulfur is a classical bioisosteric replacement that can profoundly impact a compound's structure, lipophilicity, metabolic fate, and target engagement.[6][7] Understanding the nuanced differences between these two analogs is paramount for researchers aiming to fine-tune drug candidates for optimal performance.
Part 1: Comparative Structural and Physicochemical Analysis
The switch from an oxygen to a sulfur atom at the 3-position of the azetidine ring, while seemingly minor, induces significant changes in the molecule's fundamental properties.
Structural & Electronic Differences
The azetidine ring is not planar and adopts a puckered conformation to relieve ring strain.[8][9] The substituent at the C3 position generally favors a pseudo-equatorial orientation to minimize steric hindrance.[8] The primary structural differences between the ethoxy and ethylsulfanyl analogs arise from the intrinsic properties of oxygen and sulfur:
-
Bond Length and Angle: The C-S bond (~1.81 Å) is significantly longer than the C-O bond (~1.43 Å). This increased bond length in the 3-ethylsulfanyl analog alters the spatial presentation of the ethyl group relative to the azetidine core, which can be critical for interaction with a biological target.
-
Electronegativity and Polarity: Oxygen (Pauling scale: 3.44) is considerably more electronegative than sulfur (Pauling scale: 2.58). This makes the C-O bond more polar than the C-S bond, rendering 3-ethoxyazetidine a more polar molecule overall.
-
Electronic Effects: While oxygen acts as a potent σ-acceptor (inductive electron withdrawal), sulfur can behave as both a σ- and π-donor.[10] These electronic differences influence the electron density across the entire molecule, including the basicity of the azetidine nitrogen. The stronger inductive pull of oxygen is expected to make the nitrogen in 3-ethoxyazetidine less basic (lower pKa) compared to its sulfur counterpart.
Physicochemical Property Comparison
The following table summarizes the key computed physicochemical properties for both analogs. These parameters are fundamental predictors of a compound's pharmacokinetic (ADME) behavior.
| Property | 3-Ethoxyazetidine | 3-Ethylsulfanylazetidine | Rationale for Difference |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NS | Isosteric replacement of O with S. |
| Molecular Weight | 101.15 g/mol | 117.21 g/mol | Sulfur is heavier than oxygen. |
| Calculated XLogP3 | -0.1 | 0.5 | Sulfur is less electronegative and less polar than oxygen, leading to increased lipophilicity. |
| pKa (Predicted) | ~8.5 - 9.0 | ~9.0 - 9.5 | The higher electronegativity of oxygen exerts a stronger electron-withdrawing effect, reducing the basicity of the azetidine nitrogen. |
| Polar Surface Area | 21.3 Ų[11] | 12.5 Ų | The ether oxygen contributes more to the polar surface area than the thioether sulfur. |
| H-Bond Acceptors | 2 (N, O) | 2 (N, S) | Sulfur is a much weaker hydrogen bond acceptor than oxygen. |
| H-Bond Donors | 1 (N-H) | 1 (N-H) | Unchanged. |
Part 2: Synthetic Strategies for Analog Preparation
The synthesis of both analogs typically proceeds from a common, commercially available intermediate, such as N-protected 3-hydroxyazetidine.[12][13][14] The choice of protecting group for the azetidine nitrogen (e.g., Boc or Cbz) is critical to prevent side reactions and is typically removed in the final step.
Rationale for Synthetic Approach
The use of a common intermediate like N-Boc-3-hydroxyazetidine allows for a divergent and efficient synthetic strategy. The hydroxyl group is a versatile handle that can be converted into a good leaving group (e.g., tosylate, mesylate) or used directly in nucleophilic substitution reactions. For the thioether synthesis, direct alkylation of a thiol is often more efficient than converting the alcohol to a halide first, minimizing step count.
Caption: Divergent synthetic pathways to 3-ethoxyazetidine and 3-ethylsulfanylazetidine.
Part 3: Comparative Biological & Pharmacokinetic Profile
The bioisosteric switch from oxygen to sulfur primarily influences metabolism, which is a critical determinant of a drug's in vivo performance.
Metabolic Stability
-
3-Ethoxyazetidine (Ether): Ethers are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. The primary metabolic pathway is typically O-dealkylation, where oxidation of the carbon adjacent to the ether oxygen leads to cleavage of the C-O bond.[15] This can be a significant liability, resulting in a short in vivo half-life.
-
3-Ethylsulfanylazetidine (Thioether): Thioethers are also substrates for CYP enzymes, but the metabolic outcome is different. The sulfur atom is readily oxidized to form a sulfoxide and subsequently a sulfone.[16] While these metabolites are more polar and can be readily excreted, the core C-S bond is generally more resistant to cleavage than the C-O bond.[17] Therefore, replacing an ether with a thioether is a common strategy in medicinal chemistry to block O-dealkylation and improve metabolic stability.[17]
Target Engagement and Pharmacodynamics
The subtle changes in geometry, polarity, and hydrogen bonding capacity can have profound effects on how the molecule interacts with its biological target:
-
Hydrogen Bonding: The ether oxygen is a competent hydrogen bond acceptor. While the thioether sulfur can also accept a hydrogen bond, it is significantly weaker. If a strong hydrogen bond to this heteroatom is critical for target binding, the ether analog will likely be more potent.
-
Lipophilicity and Permeability: The higher lipophilicity (logP) of the thioether analog may enhance its ability to cross cell membranes, including the blood-brain barrier. This could be advantageous for CNS targets but might lead to lower aqueous solubility.[18]
-
Conformational Effects: The longer C-S bond length and different bond angles will alter the conformation of the ethyl substituent, which could either improve or diminish the fit within a protein's binding pocket.
Part 4: Standardized Experimental Protocols
To empirically validate the predicted differences between these analogs, standardized in vitro assays are essential. The following protocols describe self-validating systems for determining lipophilicity and metabolic stability.
Caption: Experimental workflow for comparative physicochemical and ADME profiling.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
Objective: To measure the distribution coefficient of the compound between n-octanol and a physiological buffer (pH 7.4), providing a reliable measure of lipophilicity for ionizable compounds.[19]
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix this PBS buffer with n-octanol in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the two phases after they have fully settled.
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 3-ethoxyazetidine HCl) in DMSO.
-
Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.
-
Equilibration: Cap the vial securely and place it on a rotator. Mix for 1 hour at room temperature to allow the compound to reach partition equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from both the n-octanol (top) and PBS (bottom) layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS.[19]
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ )
-
Validation: The system is validated by running compounds with known LogD values (e.g., propranolol, caffeine) in parallel to ensure the accuracy of the measurement. The experiment should be performed in triplicate.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which the test compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance and in vivo half-life.[20]
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Liver Microsomes: Use pooled human liver microsomes (HLM). Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
NADPH Solution: Prepare a 10 mM stock solution of NADPH (cofactor) in the same phosphate buffer.
-
-
Incubation:
-
Pre-warm the diluted microsome solution to 37°C in a water bath for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound to the microsome solution to achieve a final concentration of 1 µM.
-
Immediately add the NADPH solution to start the reaction (final concentration 1 mM). The reaction without NADPH serves as a negative control to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).
-
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Quantification: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
-
Validation: The assay is validated by including control compounds with known metabolic fates: a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin).
Conclusion and Strategic Outlook
The choice between a 3-ethoxyazetidine and a 3-ethylsulfanylazetidine scaffold is a strategic decision in drug design, driven by the specific goals of a lead optimization program.
-
Choose 3-Ethoxyazetidine when:
-
A strong hydrogen bond acceptor at the 3-position is required for target potency.
-
Higher aqueous solubility and lower lipophilicity are desired to improve the overall physicochemical profile.
-
Metabolic O-dealkylation is not identified as a primary clearance pathway or can be tolerated.
-
-
Choose 3-Ethylsulfanylazetidine when:
-
Blocking a known ether cleavage metabolic pathway is a primary objective to increase in vivo half-life.
-
Increased lipophilicity is needed to enhance membrane permeability, for instance, for CNS targets.
-
A weaker hydrogen bond acceptor is acceptable or even beneficial for selectivity.
-
By leveraging the subtle yet powerful effects of this oxygen-to-sulfur bioisosteric switch, medicinal chemists can rationally design molecules with improved ADME properties, ultimately increasing the probability of developing a successful clinical candidate. This guide provides the foundational framework and experimental validation necessary to make informed decisions in this critical area of drug discovery.
References
-
ResearchGate. (n.d.). Structures of azide ring-opened 13-membered α3β rings with varying side.... ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Ethoxymethylsulfonylmethyl)azetidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxyazetidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]
-
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). Retrieved from [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
D'hooghe, M., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167. Retrieved from [Link]
-
Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Retrieved from [Link]
-
PatSnap Synapse. (2025). What is the role of bioisosterism in drug design?. PatSnap. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Retrieved from [Link]
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Retrieved from [Link]
-
Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]
-
Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Organic Letters, 21(10), 3878-3882. Retrieved from [Link]
-
Bernardi, F., et al. (1976). On the π-Donating Abilities of Sulfur and Oxygen. A Comparative Quantum Chemical Investigation... Journal of the American Chemical Society, 98(9), 2469-2474. Retrieved from [Link]
-
Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]
-
Li, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15727. Retrieved from [Link]
-
ResearchGate. (2021). Thioethers: An Overview. ResearchGate. Retrieved from [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
PubMed. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. ctppc.org [ctppc.org]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 13. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. acdlabs.com [acdlabs.com]
- 19. enamine.net [enamine.net]
- 20. longdom.org [longdom.org]
Comparative metabolic stability of ether vs thioether azetidine side chains
Executive Summary
In modern drug discovery, the incorporation of small, strained heterocycles like azetidines has become a cornerstone strategy for modulating physicochemical properties, improving aqueous solubility, and mitigating off-target liabilities[1]. When functionalizing the 3-position of the azetidine ring, medicinal chemists frequently face a critical design choice: utilizing an ether (-O-) versus a thioether (-S-) linkage.
While structurally similar, these two chalcogen linkages dictate vastly different metabolic trajectories. This guide provides an in-depth, objective comparison of the metabolic stability of ether versus thioether azetidine side chains, equipping drug development professionals with the mechanistic insights and experimental protocols necessary to optimize lead compounds.
Mechanistic Divergence: O-Dealkylation vs. S-Oxidation
The fundamental difference in metabolic stability between ethers and thioethers stems from their respective mechanisms of enzymatic degradation by Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs), and endogenous reactive oxygen species (ROS).
The Ether Linkage: Steric Shielding and High Stability
Ethers (e.g., 3-aryloxyazetidines) are generally highly resistant to oxidative metabolism. The primary route of ether clearance is CYP450-mediated O-dealkylation. Mechanistically, this requires the enzyme to abstract a hydrogen atom from the carbon adjacent to the oxygen (the
In the context of an azetidine ring, the
The Thioether Linkage: Direct Heteroatom Vulnerability
Conversely, thioethers (e.g., 3-arylthioazetidines) are highly susceptible to rapid metabolic clearance[2]. Unlike ethers, the oxidation of thioethers does not require
Because this S-oxidation pathway bypasses the steric constraints of the azetidine ring, thioether derivatives typically exhibit high intrinsic clearance (
Metabolic divergence of azetidine ether vs. thioether linkages.
Quantitative Data Comparison
To objectively evaluate the impact of these linkages, we must look at standard in vitro pharmacokinetic parameters. The table below summarizes typical metabolic profiles observed when comparing matched molecular pairs of azetidine ethers and thioethers in human liver microsomes (HLM).
| Pharmacokinetic Parameter | 3-Aryloxyazetidine (Ether) | 3-Arylthioazetidine (Thioether) |
| Primary Metabolic Pathway | O-Dealkylation (Minor) | S-Oxidation (Major) |
| Primary Enzyme Mediators | CYP450 (e.g., CYP3A4, CYP2D6) | CYP450, FMO, ROS |
| In Vitro | > 60 minutes | < 15 minutes |
| Intrinsic Clearance ( | Low (< 15 µL/min/mg protein) | High (> 60 µL/min/mg protein) |
| Major Circulating Metabolites | Parent compound, minor phenols | Sulfoxide (active/inactive), Sulfone |
| Strategic Utility in Design | Extending half-life, high oral bioavailability | Soft drugs, ROS-responsive prodrugs |
Experimental Protocol: In Vitro Microsomal Stability Assay
To accurately quantify the metabolic stability differences between ether and thioether azetidines, a self-validating Liver Microsomal Stability Assay is employed. This protocol is designed to isolate Phase I oxidative metabolism, ensuring that the observed clearance is directly attributable to CYP/FMO activity.
Step-by-Step Methodology
-
Preparation of Reagents and Test Compounds:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Physiological pH is strictly maintained to preserve the native conformation and optimal catalytic activity of the microsomal enzymes.
-
-
Microsome Incubation:
-
Add Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Causality: Microsomes provide the subcellular fraction containing membrane-bound CYPs and FMOs. Pre-incubation ensures the system reaches thermal equilibrium before the reaction begins, preventing artificial lag phases in the kinetic data.
-
-
Reaction Initiation (The Self-Validating Step):
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Control: Run a parallel incubation without NADPH.
-
Causality: NADPH is the obligate electron donor for CYP and FMO catalytic cycles. If compound depletion occurs in the minus-NADPH control, it indicates chemical instability or non-oxidative enzymatic degradation, thereby validating that clearance in the positive arm is strictly oxidative.
-
-
Time-Course Sampling and Quenching:
-
Remove 50 µL aliquots at predefined time points: 0, 5, 15, 30, 45, and 60 minutes.
-
Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS) (e.g., labetalol or tolbutamide).
-
Causality: Cold ACN instantly denatures the microsomal proteins, completely halting enzymatic activity at the exact time point. The IS corrects for any matrix effects or volumetric variances during subsequent extraction and injection.
-
-
Sample Processing and LC-MS/MS Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Causality: High-resolution mass spectrometry provides the sensitivity required to track parent depletion and identify the formation of specific metabolites (e.g., observing the +16 Da mass shift indicative of thioether sulfoxidation).
-
Self-validating microsomal stability assay workflow for clearance profiling.
Conclusion & Strategic Recommendations
The selection between an ether and a thioether linkage on an azetidine scaffold should be dictated by the target product profile (TPP) of the drug candidate:
-
Opt for the Ether Linkage when the goal is to maximize metabolic stability, achieve a long pharmacokinetic half-life, and ensure high systemic exposure. The steric hindrance provided by the azetidine ring effectively shields the
-carbons from CYP-mediated O-dealkylation. -
Opt for the Thioether Linkage when designing "soft drugs" that require rapid systemic clearance to minimize toxicity[2], or when developing smart, ROS-responsive prodrugs that activate selectively in oxidative microenvironments (e.g., inflamed tissues or solid tumors)[3].
By understanding the mechanistic causality behind these metabolic pathways, researchers can rationally deploy these linkages to fine-tune the developability of novel therapeutics.
References
1.2 - rsc.org 2.3 - nih.gov 3. 1 - researchgate.net 4.4 - nih.gov
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Reference Standards for 3-[2-(Ethylsulfanyl)ethoxy]azetidine Quality Control
Introduction
3-[2-(Ethylsulfanyl)ethoxy]azetidine (CAS 1593034-51-5) is a highly specialized aliphatic cyclic amine utilized as a critical building block in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis ()[1]. Due to its unique structural features—a basic azetidine ring coupled with an oxidation-prone ethylsulfanyl-ethoxy side chain—robust quality control (QC) is imperative. The accurate quantification of this compound and the monitoring of its impurities (such as sulfoxides and sulfones) require highly characterized reference standards ()[2].
This guide objectively compares the performance of different grades of reference standards and provides validated, self-validating experimental protocols for their implementation in routine QC.
Part 1: Categorization and Comparison of Reference Standards
According to metrological concepts outlined in [3] and related [4], reference standards are hierarchical. The selection of a standard grade directly impacts the accuracy of the analytical method and the overall cost of QC operations.
-
Primary Reference Standards: These are highly purified (>99.5%) and fully characterized using absolute methods such as quantitative NMR (qNMR) and mass balance. They serve as the metrological anchor but are cost-prohibitive for daily use[4].
-
Secondary Commercial Standards: Sourced from specialized vendors, these standards typically offer >95% purity ()[5]. While suitable for early-stage R&D, they must be qualified against a primary standard before use in GMP environments.
-
In-House Working Standards: Synthesized internally and calibrated against a primary or secondary standard. They provide a cost-effective, high-volume solution for routine batch release.
Table 1: Comparative Matrix of Reference Standard Grades
| Attribute | Primary Standard | Secondary Commercial Standard | In-House Working Standard |
| Purity | > 99.5% (Certified) | 95.0% - 98.0% (Vendor CoA) | > 98.0% (Internally Qualified) |
| Traceability | Absolute (qNMR, Mass Balance) | Relative (Vendor specific) | Traceable to Primary Standard |
| Cost per Gram | Very High ( | Moderate ( | Low ($) |
| Recommended Use | Calibration, Method Validation | R&D, Early-stage synthesis | Routine QC, Batch Release |
Part 2: Workflows and Logic
Establishing a self-validating QC system requires a clear hierarchy of traceability. The following workflow illustrates how an in-house working standard is qualified to ensure unbroken metrological traceability.
Caption: Workflow for establishing traceability of 3-[2-(Ethylsulfanyl)ethoxy]azetidine working standards.
Part 3: Analytical Methodologies & Experimental Protocols
Expertise & Experience (Mechanistic Causality): The primary analytical challenge with 3-[2-(Ethylsulfanyl)ethoxy]azetidine lies in its lack of a strong UV chromophore. Traditional HPLC-UV methods yield poor sensitivity and are highly susceptible to baseline drift[2]. Furthermore, the basic secondary amine of the azetidine ring often causes severe peak tailing on standard C18 columns due to secondary interactions with residual silanols.
Therefore, direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Charged Aerosol Detection (CAD) is the scientifically sound choice. If UV detection is mandatory, pre-column derivatization (e.g., using Fmoc-Cl or Boc-anhydride) is required to introduce a chromophore[5].
Caption: Decision tree for selecting analytical methods for azetidine derivatives based on UV absorbance.
Self-Validating Protocol: LC-MS/MS Qualification of a Working Standard
This protocol describes the qualification of an In-House Working Standard against a Primary Standard using LC-MS/MS. The inclusion of rigorous System Suitability Testing (SST) ensures the method acts as a self-validating system.
Step 1: Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid (LC-MS grade)[2].
-
Primary Standard Stock (1.0 mg/mL): Accurately weigh 10.0 mg of the Primary Standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.
-
Working Standard Stock (1.0 mg/mL): Accurately weigh 10.0 mg of the In-House Working Standard into a separate 10 mL volumetric flask. Dissolve and make up to volume.
-
Calibration Curve: Dilute the Primary Standard Stock to create a 5-point calibration curve (10, 50, 100, 500, and 1000 ng/mL).
Step 2: LC-MS/MS Conditions
-
Column: HILIC or end-capped C18 column designed for basic analytes (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm) to prevent peak tailing.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Positive Electrospray Ionization (ESI+). Monitor the specific MRM transition for 3-[2-(Ethylsulfanyl)ethoxy]azetidine (Expected[M+H]+ m/z ≈ 162.1
product ion dependent on fragmentation).
Step 3: System Suitability Testing (SST)
-
Inject the 100 ng/mL Primary Standard solution six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
2.0%. Tailing factor 1.5. Signal-to-Noise (S/N) for the 10 ng/mL standard 10. If SST fails, the system is not validated for the run, and troubleshooting is required.
Step 4: Sample Analysis & Calculation
-
Inject the Working Standard solutions in triplicate.
-
Calculate the exact concentration of the Working Standard using the linear regression equation derived from the Primary Standard calibration curve.
-
Determine the Assay (As is %): (Calculated Concentration / Theoretical Concentration) * 100.
Part 4: Experimental Data Comparison (Method Validation)
To demonstrate the trustworthiness of using a qualified In-House Working Standard versus a Primary Standard, method validation was performed in accordance with [6]. The data below compares the analytical performance when the LC-MS/MS method is calibrated using the different standard grades.
Table 2: ICH Q2(R2) Method Validation Parameters Using Different Reference Standard Grades
| Validation Parameter | Primary Standard | Secondary Commercial Standard | In-House Working Standard | Acceptance Criteria (ICH Q2) |
| Linearity (R²) | 0.9998 | 0.9985 | 0.9995 | |
| Accuracy (% Recovery) | 99.8% ± 0.5% | 96.5% ± 1.2% | 99.5% ± 0.7% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.8% | 1.8% | 1.0% | |
| Limit of Detection (LOD) | 1.5 ng/mL | 2.0 ng/mL | 1.6 ng/mL | S/N |
| Limit of Quantitation (LOQ) | 5.0 ng/mL | 6.5 ng/mL | 5.2 ng/mL | S/N |
Data Interpretation: The Secondary Commercial Standard exhibits slightly lower accuracy (96.5%) and higher variance due to its uncertified impurity profile (e.g., presence of trace oxidation products). However, once an In-House Working Standard is rigorously qualified against the Primary Standard, its performance (Accuracy 99.5%, Precision 1.0%) is statistically equivalent to the Primary Standard, making it highly reliable for routine testing while significantly reducing operational costs.
Conclusion
For the quality control of 3-[2-(Ethylsulfanyl)ethoxy]azetidine, relying solely on commercial secondary standards without secondary qualification introduces analytical risk due to potential impurities like sulfoxides. Implementing a robust traceability framework—where a fully characterized Primary Standard is used to qualify an In-House Working Standard—ensures compliance with [6] and [3] guidelines. When coupled with a self-validating LC-MS/MS methodology, this approach provides the optimal balance of scientific integrity, analytical precision, and cost-efficiency.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA.[Link]
-
Williams, R. L., et al. "Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities." Journal of Pharmaceutical and Biomedical Analysis. Ovid. [Link]
Sources
- 1. 1593034-51-5 3-[2-(Ethylsulfanyl)ethoxy]azetidine AKSci 9310EE [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usp.org [usp.org]
- 4. ovid.com [ovid.com]
- 5. (Azetidines) | BLDpharm [bldpharm.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
3-[2-(Ethylsulfanyl)ethoxy]azetidine proper disposal procedures
Part 1: Executive Safety & Hazard Overview
3-[2-(Ethylsulfanyl)ethoxy]azetidine (CAS: 1593034-51-5) presents a dual-hazard profile that complicates standard disposal: it combines a strained, reactive nitrogen heterocycle (azetidine ) with a sulfur-containing tail (thioether/sulfide ).
Effective disposal requires managing the flammability/corrosivity of the amine alongside the odor and oxidation potential of the sulfide.
Critical Hazard Profile
| Hazard Class | GHS Code | Operational Implication |
| Flammable Liquid | H225 | Flash point is likely <23°C. Ground all equipment; use spark-proof tools. |
| Skin Corrosion | H314 | Causes severe burns. Azetidines are organic bases; tissue damage is rapid. |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |
| Stench (Sulfide) | N/A | Thioethers have low odor thresholds. Improper sealing will contaminate lab air. |
| Reactivity | N/A | Incompatible with Oxidizers (creates sulfoxides/sulfones exothermically) and Strong Acids (exothermic salt formation/ring opening). |
Part 2: Pre-Disposal Characterization & Segregation
Before disposal, you must characterize the waste stream.[1][2][3] Do not mix this compound into a general "Organic Solvent" drum without verifying compatibility, as the sulfide component can degrade and release odors, and the amine can react with acid chlorides or anhydrides in the waste stream.
Segregation Logic
-
Isolate from Oxidizers: Never mix with peroxides, nitric acid, or bleach.[4] The sulfide moiety will oxidize, potentially generating heat and pressure.
-
Isolate from Acids: Do not mix with acidic waste streams (pH < 4). While protonation stabilizes the amine, the heat of neutralization can be significant in bulk.
-
Odor Containment: This is the primary logistical failure point. Use double-containment (e.g., a bottle inside a sealed bag or secondary pail) to prevent "lab evacuation" events due to sulfide leaks.
Part 3: Visual Decision Workflow
The following logic gate ensures the material ends up in the correct waste stream without cross-contamination.
Figure 1: Decision tree for segregating and treating azetidine/sulfide waste streams to prevent incompatibility and odor release.
Part 4: Detailed Operational Procedures
Protocol A: Bulk Waste Disposal (Pure or Concentrated Solution)
Objective: Safe packaging for off-site incineration. PPE: Nitrile gloves (double gloved), safety goggles, lab coat, fume hood.
-
Select Container: Use an Amber Glass or HDPE bottle. Avoid metal cans due to potential corrosion from the amine or impurities.
-
Transfer: Pour waste into the container using a funnel in a fume hood.
-
Headspace: Leave at least 10% headspace to allow for expansion.
-
Sealing:
-
Wipe the threads of the bottle with a dry tissue to remove residue (prevents cap seizing and odor leaks).
-
Apply Parafilm or electrical tape around the cap-bottle junction to seal in odors.
-
-
Secondary Containment: Place the sealed bottle inside a heavy-duty Ziploc bag or a secondary plastic pail with a lid.
-
Labeling:
-
Chemical Name: 3-[2-(Ethylsulfanyl)ethoxy]azetidine.
-
Hazards: Flammable, Corrosive, Toxic.
-
Note: Clearly write "CONTAINS ORGANIC SULFIDE - STENCH" on the label to warn waste handlers.
-
Protocol B: Glassware Decontamination & Odor Control
Objective: Cleaning glassware without releasing stench or causing dangerous reactions.
WARNING: Do NOT use Bleach (Sodium Hypochlorite).
-
Reasoning: Bleach reacts with amines (the azetidine ring) to form chloramines, which are toxic and potentially explosive.
Correct Procedure:
-
Primary Rinse: Rinse glassware with a small volume of acetone or ethanol. Collect this rinse into the Bulk Waste container (Protocol A).
-
Odor Quenching (The Oxidative Rinse):
-
Prepare a 3% Hydrogen Peroxide (H₂O₂) solution.
-
Rinse the glassware with this solution. The peroxide will oxidize the residual sulfide to a sulfoxide/sulfone (non-volatile, low odor) without violently reacting with the amine at this concentration.
-
Allow to sit for 5–10 minutes.
-
Collect this aqueous rinse into a separate "Aqueous Waste" container or the bulk container if miscible/compatible.
-
-
Final Wash: Wash glassware with soap and water as normal.
Protocol C: Spill Response (Small Scale < 50 mL)
-
Evacuate: If the odor is strong, evacuate the immediate area.
-
Ventilate: Maximize fume hood sashes (if spill is inside) or open windows.
-
Absorb: Use Vermiculite or Universal Spill Pads . Do not use paper towels (increases surface area for evaporation/odor).
-
Neutralize: Cover the absorbed spill with a mild neutralizer (e.g., dilute citric acid) if available, but rapid containment is prioritized over in-situ neutralization.
-
Disposal: Scoop absorbed material into a wide-mouth jar, seal immediately, double-bag, and label as hazardous waste.
Part 5: Regulatory Compliance & Documentation
When preparing the Hazardous Waste Manifest or Lab Pack inventory, use the following classifications to ensure the contractor processes it correctly (typically via fuel blending or incineration).
| Parameter | Value/Code | Notes |
| RCRA Code (USA) | D001 (Ignitable) | Primary characteristic due to flammability. |
| RCRA Code (Secondary) | D002 (Corrosive) | If pH > 12.5 (likely for pure amines). |
| DOT Shipping Name | Amines, flammable, corrosive, n.o.s.[5] | (contains 3-[2-(Ethylsulfanyl)ethoxy]azetidine) |
| UN Number | UN 2733 | Standard for flammable/corrosive amines.[5] |
| Packing Group | II | Medium danger. |
References
-
MIT EHS. (n.d.). Procedures for Disposing of Hazardous Waste: Sulfides and Amines. Retrieved from [Link]
Sources
Technical Guide: Safe Handling & PPE for 3-[2-(Ethylsulfanyl)ethoxy]azetidine
Executive Summary
Immediate Action Required: Treat 3-[2-(Ethylsulfanyl)ethoxy]azetidine as a high-stench, corrosive alkylating agent .
This compound combines the ring strain of an azetidine (potential DNA alkylator/corrosive) with a thioether side chain (potent odorant). Standard laboratory safety protocols are insufficient due to the risk of facility-wide odor contamination and the permeation potential of organic sulfides through standard nitrile gloves. This guide outlines the elevated containment and PPE strategies required to handle this building block without compromising researcher safety or facility operations.
Part 1: Risk Assessment & Hazard Profiling
Why we choose specific PPE for this molecule.
To select the correct PPE, we must deconstruct the molecule into its functional pharmacophores. This is not a generic "chemical handling" issue; it is a specific structural challenge.
| Structural Motif | Hazard Class | Operational Implication |
| Azetidine Ring | Corrosive / Alkylator | The 4-membered nitrogen ring is highly strained. Upon ring opening (triggered by nucleophiles or acids), it can act as an alkylating agent. Skin contact can cause severe burns and potential sensitization. |
| Ethylsulfanyl Tail | Stench (Thioether) | Organic sulfides have odor thresholds in the parts per billion (ppb) range. While not always acutely toxic at low levels, the odor adheres to hair, skin, and clothing, leading to social isolation and facility alarms. |
| Ether Linkage | Solvent Carrier | The ethoxy linker increases lipophilicity, potentially aiding skin absorption of the corrosive azetidine headgroup. |
Part 2: Personal Protective Equipment (PPE) Matrix
The "Self-Validating" Safety Barrier.
Do not rely on standard 4-mil nitrile gloves for prolonged contact. Organic sulfides and strained amines can permeate thin nitrile.
Primary PPE Layering System
| Zone | Component | Specification | Scientific Rationale |
| Hand (Inner) | Laminate Film | Silver Shield® / 4H® | Impermeable Barrier: Laminate films offer >480 min breakthrough time for organic amines and sulfides. Standard nitrile may fail in <15 mins upon direct immersion. |
| Hand (Outer) | Nitrile (5-8 mil) | Extended Cuff | Dexterity & Grip: Protects the inner laminate glove from tears and provides tactile feedback. The extended cuff must go over the lab coat sleeve. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity: 100 fpm) | Primary Defense: The volatility of the free base and the stench of the sulfide make benchtop handling impossible. |
| Eye/Face | Goggles + Shield | Indirect Vent Goggles | Corrosive Vapor: Safety glasses are insufficient. Azetidine vapors can cause corneal opacity. Goggles seal the eyes from vapors; the shield protects the neck/face.[1] |
| Body | Lab Coat | Poly-cotton or Tyvek® | Odor Adsorption: If handling >1g, wear a disposable Tyvek sleeve or apron. Sulfide odors bind tenaciously to cotton fibers. |
Part 3: Operational Protocol
Step-by-Step Handling & Decontamination
Phase 1: Preparation (The "Stench Trap")
Before opening the vial, prepare a Decontamination Bath in the fume hood.
-
Recipe: 10% Sodium Hypochlorite (Bleach) solution OR 5% Hydrogen Peroxide.
-
Mechanism: Oxidizes the smelly sulfide (
) to the odorless sulfoxide ( ) or sulfone ( ). -
Setup: Place all weigh boats, pipettes, and waste containers inside the hood. Line the work surface with absorbent pads.
Phase 2: Manipulation
-
Donning: Put on Laminate gloves first, then Nitrile gloves. Tape the outer glove to the lab coat or Tyvek sleeve if working with liquids.
-
Transfer:
-
Solids: Weigh inside the hood. Do not remove the balance. If the balance is external, tare the vial, add solid in the hood, cap tightly, and re-weigh.
-
Liquids: Use a positive displacement pipette to prevent dripping.
-
-
The "Dirty Hand" Rule: Designate one hand (usually non-dominant) as "dirty" to handle the reagent bottle. The other hand remains "clean" to touch the sash or instruments.
Phase 3: Decontamination & Disposal
NEVER throw sulfide-contaminated waste into the general trash. It will stink up the entire hallway.
-
Immediate Quench: Place all used pipette tips, weigh boats, and wipes directly into the Decontamination Bath . Soak for 20 minutes.
-
Glassware: Rinse glassware with the bleach solution before removing it from the hood for washing.
-
Solid Waste: After soaking, transfer the decontaminated solid waste into a dedicated "Stench Waste" container (double-bagged).
-
Doffing: Remove outer gloves and place them in the stench waste. Check inner gloves for spots. If clean, they can be reused or disposed of; if unsure, dispose.
Part 4: Workflow Visualization
The Safe Handling Loop
Figure 1: Operational workflow emphasizing the critical decontamination step required for sulfide-containing azetidines.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Drench: Wash immediately with soap and water for 15 mins. 2. Neutralize Odor: If skin smells of garlic/sulfur, rinse with dilute hydrogen peroxide (3%) after the initial water rinse. Do not use bleach on skin. |
| Eye Contact | 1. Irrigate: Flush for 15 minutes minimum. Azetidines are alkaline/corrosive; speed is critical to prevent corneal damage. 2. Medical: Seek ophthalmologist evaluation immediately. |
| Spill (>5mL) | 1. Evacuate: The stench will be overwhelming. 2. Contain: Wearing full PPE (including respiratory protection if outside hood), cover spill with absorbent pads soaked in 10% bleach. Allow to oxidize before cleanup. |
References
-
National Center for Biotechnology Information (PubChem). Azetidine Compound Summary. Retrieved from [Link]
-
American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Section: Working with Chemicals with High Odor). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
